N-Acetyllactosamine heptaacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H39NO18 |
|---|---|
Molecular Weight |
677.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19-,20-,21-,22-,23+,24-,25+,26-,27?,28+/m1/s1 |
InChI Key |
XKTWMUHXXMTTHP-FYFQELNQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Biophysical Characterization of N-Acetyllactosamine Heptaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a wide array of glycoconjugates, including N-linked and O-linked glycans, as well as glycolipids. The fully acetylated derivative, N-Acetyllactosamine heptaacetate, serves as a crucial intermediate in synthetic carbohydrate chemistry and as a valuable tool for studying glycan-protein interactions. Its peracetylated nature renders it soluble in organic solvents, facilitating its use in various chemical modifications and biophysical analyses. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailed experimental protocols for its characterization, and insights into its chemical synthesis and purification.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. Peracetylation of sugars, such as in this compound, generally leads to their solubility in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), and even in liquid and supercritical carbon dioxide.
| Property | Value |
| Molecular Formula | C28H39NO18 |
| Molecular Weight | 677.61 g/mol |
| Melting Point | 213-217 °C |
| CAS Numbers | 73208-61-4, 36954-63-9 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of oligosaccharides in solution. For this compound, 1H and 13C NMR spectra would provide key information on the anomeric configuration, glycosidic linkage, and the disposition of the acetyl groups.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the anomeric protons, the ring protons, and the methyl protons of the seven acetyl groups. The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic of the glycosidic linkage and the stereochemistry at the anomeric centers.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display resonances for each of the carbon atoms in the disaccharide backbone and the carbonyl and methyl carbons of the acetyl groups. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are of primary importance for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structure.
Expected Mass Spectrum Features: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as adducts, such as [M+Na]+ or [M+H]+. Fragmentation analysis (MS/MS) would reveal characteristic losses of acetyl groups and cleavage of the glycosidic bond, providing further structural insights.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in this compound.
Expected IR Spectral Features: The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetate (B1210297) esters, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the esters and the glycosidic linkage, and C-H stretching and bending vibrations of the sugar rings and acetyl methyl groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key analytical techniques used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the peracetylation of N-Acetyllactosamine.
Materials:
-
N-Acetyllactosamine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as solvent and catalyst) or another suitable catalyst such as sodium acetate.
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolve N-Acetyllactosamine in pyridine in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature overnight or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound can be purified using normal-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A silica-based normal-phase column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the acetyl groups have some absorbance (e.g., ~210 nm).
-
Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient program to separate the components.
-
Collect the fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity by analytical HPLC or TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton couplings within each sugar ring, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.
Mass Spectrometry Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent for ESI or MALDI mass spectrometry (e.g., methanol (B129727) or acetonitrile).
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.
Infrared Spectroscopy Analysis
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, a thin film can be cast from a solution of the compound onto a suitable IR-transparent window (e.g., NaCl or KBr plates).
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Crystallization for X-ray Crystallography
Obtaining single crystals of N-Acetyllactosamine hettaacetate is a prerequisite for determining its three-dimensional structure by X-ray crystallography.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Alternatively, vapor diffusion methods can be employed, where a solution of the compound is allowed to slowly equilibrate with a non-solvent vapor.
-
Once crystals are formed, they can be isolated by filtration, washed with a cold solvent, and dried.
Signaling Pathways and Biological Relevance
While N-Acetyllactosamine hettaacetate is primarily a synthetic compound, its core structure, N-Acetyllactosamine, is a key component of numerous biologically significant glycans. These glycans are involved in a multitude of cellular processes, including cell-cell recognition, cell adhesion, and immune responses. For instance, chains of repeating LacNAc units, known as poly-N-acetyllactosamine, are found on the surface of many cells and are recognized by various lectins, such as galectins. The interaction of galectins with poly-N-acetyllactosamine chains can modulate various signaling pathways that control cell growth, differentiation, and apoptosis.
The diagram below illustrates a generalized workflow for the synthesis and characterization of N-Acetyllactosamine hettaacetate.
Caption: Workflow for the synthesis and biophysical characterization of this compound.
The following diagram illustrates the logical relationship between the analytical techniques and the information obtained for structural elucidation.
Caption: Interplay of analytical techniques for the structural elucidation of this compound.
An In-Depth Technical Guide to the Discovery and Synthesis of N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit, chemically known as β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine.[1] It is a crucial component of a wide array of glycoconjugates, including N-glycans, O-glycans, and glycolipids, which are ubiquitously present on the surfaces of vertebrate cells.[2] These complex carbohydrate structures play pivotal roles in a multitude of biological processes, such as cellular recognition, signaling pathways, and immune responses. The peracetylated form, N-Acetyllactosamine heptaacetate, serves as a key intermediate in the chemical synthesis of more complex glycans and as a valuable tool in glycobiology research. This technical guide provides a comprehensive overview of the discovery and, more centrally, the detailed synthesis of this compound, including experimental protocols, quantitative data, and workflow visualizations.
Discovery and Significance
The discovery of N-Acetyllactosamine is rooted in the early structural elucidation of complex carbohydrates from biological sources. It was identified as a recurring structural motif in glycoproteins and human milk oligosaccharides.[1][3] Its biological significance lies in its role as a core structure that can be further modified with other monosaccharides, such as sialic acid and fucose, to generate a diverse array of functional glycan epitopes. These epitopes are involved in critical biological events, including cell-cell adhesion, host-pathogen interactions, and cancer metastasis. Consequently, the synthesis of LacNAc and its derivatives is of paramount importance for the development of novel therapeutics and diagnostic tools.
Synthesis of N-Acetyllactosamine Backbone
The synthesis of the N-Acetyllactosamine disaccharide is a prerequisite for the preparation of its heptaacetate derivative. Both enzymatic and chemical methods have been developed for this purpose, each with distinct advantages and limitations.
Enzymatic Synthesis
Enzymatic synthesis offers high regioselectivity and stereoselectivity, avoiding the need for complex protecting group strategies. A common approach involves the use of glycosyltransferases. For instance, β-1,4-galactosyltransferase can be employed to transfer a galactose residue from a donor substrate, such as UDP-galactose, to an N-acetylglucosamine acceptor.[3]
Another enzymatic strategy utilizes β-galactosidases in a transglycosylation reaction. Using lactose (B1674315) as a readily available galactose donor and N-acetylglucosamine as the acceptor, β-galactosidase from sources like Bacillus circulans can catalyze the formation of the β(1→4) linkage with high efficiency.[4][5]
Table 1: Comparison of Enzymatic Synthesis Methods for N-Acetyllactosamine
| Method | Enzyme | Key Reactants | Advantages | Disadvantages |
| Glycosyltransferase | β-1,4-Galactosyltransferase | UDP-Galactose, N-Acetylglucosamine | High specificity, mild reaction conditions | High cost of nucleotide sugar donors |
| Transglycosylation | β-Galactosidase | Lactose, N-Acetylglucosamine | Cost-effective substrates, high yield | Potential for side-product formation |
Chemical Synthesis
Chemical synthesis provides a versatile route to N-Acetyllactosamine and its derivatives, allowing for large-scale production and the introduction of non-natural modifications. These methods typically involve the coupling of a protected galactose donor with a suitably protected N-acetylglucosamine acceptor, followed by deprotection steps.
Synthesis of this compound
The synthesis of this compound involves the per-O-acetylation of the N-Acetyllactosamine backbone. This is typically achieved using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270), which also serves as the solvent.
Experimental Protocol: Per-O-acetylation of N-Acetyllactosamine
This protocol outlines a general procedure for the complete acetylation of N-Acetyllactosamine.
Materials:
-
N-Acetyllactosamine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Acetyllactosamine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2.0 equivalents for each of the seven hydroxyl groups) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of dry methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Table 2: Quantitative Data for the Synthesis of this compound (Representative)
| Parameter | Value |
| Starting Material | N-Acetyllactosamine |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Time | 12-24 hours |
| Yield | High (typically >90%) |
| Purity (post-chromatography) | >95% |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of acetylated carbohydrates. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the stereochemistry and connectivity of the monosaccharide units.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| GlcNAc | ||
| H-1 | ~5.8 | ~91.0 |
| H-2 | ~4.2 | ~53.0 |
| H-3 | ~5.3 | ~72.0 |
| H-4 | ~3.9 | ~78.0 |
| H-5 | ~4.0 | ~73.0 |
| H-6a, H-6b | ~4.1, ~4.3 | ~62.0 |
| NAc (CH₃) | ~1.9 | ~23.0 |
| Gal | ||
| H-1' | ~4.5 | ~101.0 |
| H-2' | ~5.2 | ~69.0 |
| H-3' | ~5.0 | ~71.0 |
| H-4' | ~5.4 | ~67.0 |
| H-5' | ~3.9 | ~71.0 |
| H-6'a, H-6'b | ~4.1 | ~61.0 |
| Acetyl (CH₃) | ~1.9-2.2 | ~20.5-21.0 |
| Acetyl (C=O) | - | ~169.0-171.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₂₈H₃₉NO₁₈), the expected molecular weight is approximately 677.61 g/mol . Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 678.22 |
| [M+Na]⁺ | 700.20 |
| [M+K]⁺ | 716.17 |
Experimental and Logical Workflows
Visualizing the synthesis and analysis workflows can aid in understanding the overall process.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway Context
N-Acetyllactosamine is a key component of glycans that are recognized by various glycan-binding proteins, such as galectins. These interactions can trigger downstream signaling events that regulate cellular processes like adhesion, proliferation, and apoptosis. The availability of synthetic N-Acetyllactosamine derivatives is crucial for studying these pathways.
Caption: Role of LacNAc in galectin-mediated signaling and potential for therapeutic intervention.
Conclusion
The synthesis of this compound is a critical process for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics. This guide has provided a detailed overview of the synthetic methodologies, from the construction of the N-Acetyllactosamine backbone to its complete acetylation. The experimental protocols and characterization data presented herein offer a valuable resource for researchers in the field. The continued development of efficient and scalable synthetic routes will undoubtedly accelerate progress in the exciting and complex world of glycans.
References
- 1. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficient enzymatic synthesis of N-acetyllactosamine in an organic co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of N-Acetyllactosamine-Containing Glycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit that forms the backbone of complex N- and O-linked glycans on the surface of virtually all mammalian cells. These structures are not mere cellular decorations but are critical mediators of molecular recognition, cell signaling, and immune modulation. The iterative addition of LacNAc units creates poly-N-acetyllactosamine (poly-LacNAc) chains, which serve as scaffolds for a variety of terminal glycan epitopes, such as the sialyl Lewis X (sLex) antigen. This guide provides an in-depth examination of the biological roles of LacNAc-containing glycans, focusing on their interactions with endogenous lectins, their function in signal transduction pathways, and their implications in cancer biology and immunology. We present quantitative binding data, detailed experimental methodologies, and visual diagrams of key pathways to offer a comprehensive resource for professionals in the field.
Introduction to N-Acetyllactosamine (LacNAc)
N-acetyllactosamine is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc). It exists in two primary linkage forms: Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), with Type 2 being the more common backbone of N-glycans.[1][2] These units can be repeated to form linear or branched poly-N-acetyllactosamine chains.[3] The profound biological importance of these structures lies in their ability to be recognized by a class of endogenous glycan-binding proteins called lectins, which translate the complex "glyco-code" into functional cellular responses.[4][5] Alterations in the expression of LacNAc and its derivatives are now recognized as a hallmark of several diseases, most notably cancer, where they play a direct role in metastasis and immune evasion.[6][7]
Key Biological Roles and Recognition
The functions of LacNAc-containing glycans are primarily mediated by their interactions with lectins, particularly galectins and selectins.
Galectins: The Organizers of the Cell Surface
Galectins are a family of β-galactoside-binding proteins that recognize LacNAc units.[5] By cross-linking glycoproteins on the cell surface, they form a dynamic "galectin lattice" that modulates the localization, clustering, and signaling of key receptors.[1][3]
-
Signal Transduction: The galectin lattice can regulate growth factor receptors like the Epidermal Growth Factor Receptor (EGFR). By cross-linking EGFR molecules that bear complex N-glycans with poly-LacNAc chains, galectin-3 can stabilize EGFR at the cell surface, prevent its internalization, and lead to sustained downstream signaling through pathways like Ras/ERK, promoting cell proliferation.[1][8][9]
-
Cell Adhesion and Apoptosis: Galectins mediate cell-cell and cell-matrix interactions and are involved in processes ranging from immune cell activation to apoptosis.[10]
Selectins: Mediators of Leukocyte Trafficking
Selectins are a family of C-type lectins expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that are critical for the initial stages of immune cell trafficking during inflammation.[11] They recognize a specific terminal motif built upon a LacNAc scaffold: the sialyl Lewis X (sLex) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc).[12][13] The low-affinity binding between selectins on the endothelium and sLex on circulating leukocytes mediates the characteristic "rolling" of these cells along the blood vessel wall, a prerequisite for their subsequent firm adhesion and extravasation into tissues.[8][12]
Role in Cancer Progression and Metastasis
Aberrant glycosylation is a universal feature of cancer.[6] Tumor cells often exhibit increased branching of N-glycans and higher expression of poly-LacNAc and sLex.[6]
-
Metastasis: The increased presentation of sLex on cancer cells allows them to mimic leukocytes, interact with E- and P-selectins on endothelial cells, and facilitate their extravasation from the bloodstream to form distant metastases.[6][12]
-
Immune Evasion: Cancer cells can exploit LacNAc structures to evade the immune system. The dense glycan shield can physically mask surface antigens from immune cells.[7][14] Furthermore, extensive poly-LacNAc chains on cancer cells can disrupt the binding of activating ligands to receptors on Natural Killer (NK) cells, thereby protecting the cancer cells from being lysed.[7][15][16]
Quantitative Data on LacNAc-Lectin Interactions
The interactions between lectins and LacNAc-containing glycans are typically of low affinity but high avidity, meaning that while a single interaction is weak, multivalency (the presence of multiple ligands) leads to strong overall binding. This is crucial for the formation of stable cell-cell contacts and signaling lattices.
Table 1: Binding Affinities of Galectins for LacNAc Structures
| Lectin | Ligand | Binding Affinity (Kd or IC50) | Method |
| Human Galectin-3 | Lactose | 137 µM (IC50) | ELLA |
| Human Galectin-3 | N-Acetyllactosamine (LacNAc) | 36 µM (IC50) | ELLA |
| Human Galectin-3 | LacdiNAc-LacNAc Tetrasaccharide | 7 µM (IC50) | ELLA |
| Human Galectin-3 | 3'-O-sulfated LacNAc analog | 14.7 µM (Kd) | ITC |
| Human Galectin-9 (N-CRD) | LacNAc Dimer (LN2) | 3.0 µM (Kd) | FAC |
| Human Galectin-9 (N-CRD) | LacNAc Trimer (LN3) | 0.81 µM (Kd) | FAC |
| Human Galectin-9 (N-CRD) | LacNAc Pentamer (LN5) | 0.12 µM (Kd) | FAC |
| Human Galectin-1 | N-Acetyllactosamine (LacNAc) | 21.5 µM (Kd) | Various |
Abbreviations: Kd = Dissociation Constant; IC50 = Half-maximal Inhibitory Concentration; ELLA = Enzyme-Linked Lectin Assay; ITC = Isothermal Titration Calorimetry; FAC = Frontal Affinity Chromatography; N-CRD = N-terminal Carbohydrate Recognition Domain. Data sourced from[11][12][17][18].
Table 2: Binding Affinities of Selectins for sLex
| Lectin | Ligand | Binding Affinity (Kd or IC50) | Method |
| E-selectin | Sialyl Lewis X (sLex) | 750 µM (IC50) | Cell Adhesion Assay |
| E-selectin | Sialyl Lewis a (sLea) | 220 µM (IC50) | Cell Adhesion Assay |
| E-selectin | Fluorescent sLex | 107 µM (Kd) | Fluorescence Polarization |
Abbreviations: Kd = Dissociation Constant; IC50 = Half-maximal Inhibitory Concentration. Data sourced from[19][20].
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological processes involving LacNAc glycans is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a standard experimental workflow.
Caption: Galectin-3 mediated EGFR signaling pathway.[1][8][9]
Caption: Standard experimental workflow for N-glycan analysis by UPLC-MS.[6][10][21]
Key Experimental Protocols
Protocol: N-Glycan Release and Analysis by Mass Spectrometry
This protocol outlines the key steps for releasing and analyzing N-linked glycans from a purified glycoprotein or a complex protein mixture.[6][21]
1. Reduction and Alkylation: a. Lyophilize 20-500 µg of the glycoprotein sample. b. Resuspend the sample in 0.5 ml of a freshly prepared solution of 2 mg/ml dithiothreitol (B142953) (DTT) in 0.6 M TRIS buffer (pH 8.5). Incubate at 50°C for 1 hour to reduce disulfide bonds. c. Add 0.5 ml of a freshly prepared 12 mg/ml solution of iodoacetamide (B48618) (IAA) in the same buffer. Incubate at room temperature in the dark for 1 hour to alkylate the free sulfhydryl groups. d. Dialyze the sample against 50 mM ammonium (B1175870) bicarbonate (pH 8.0) at 4°C overnight to remove excess reagents.
2. Proteolytic Digestion: a. Lyophilize the dialyzed sample. b. Resuspend the dried sample in 0.5 ml of 50 µg/ml TPCK-treated trypsin in 50 mM ammonium bicarbonate. c. Incubate overnight (12-16 hours) at 37°C. d. Stop the reaction by adding a few drops of 5% acetic acid.
3. N-Glycan Release: a. Lyophilize the digested peptides. b. Resuspend the sample thoroughly in 200 µl of 50 mM ammonium bicarbonate. c. Add 2-5 units of Peptide-N-Glycosidase F (PNGase F). d. Incubate overnight (12-16 hours) at 37°C to cleave N-glycans from the peptide backbone.
4. Glycan Purification and Labeling: a. Purify the released glycans from peptides and other components using a C18 Sep-Pak column or HILIC-SPE (Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction).[6] b. Dry the purified glycans. c. For fluorescence detection, label the glycans with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) by reductive amination.
5. UPLC-MS Analysis: a. Resuspend the labeled glycans in an appropriate solvent (e.g., 70% acetonitrile). b. Inject the sample into a UPLC system equipped with a HILIC glycan column. c. Separate the glycans using a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4). d. Detect glycans using a fluorescence detector coupled in-line with an electrospray ionization quadrupole time-of-flight mass spectrometer (ESI-QTOF-MS) for structural annotation and quantification.[6]
Protocol: Cell Adhesion Assay Under Flow Conditions
This protocol is designed to study the adhesion of cells (e.g., leukocytes or cancer cells) to a monolayer of endothelial cells under physiological shear stress, mimicking conditions in a blood vessel.[4][13]
1. Preparation of Endothelial Cell Monolayer: a. Seed endothelial cells (e.g., HUVECs) into the channels of a µ-Slide I Luer flow chamber. b. Culture the cells until a confluent monolayer is formed (typically 1-5 days). c. For experiments investigating inflammatory responses, activate the endothelial monolayer with a cytokine like TNF-α for 4-6 hours prior to the assay to induce selectin expression.
2. Preparation of Suspension Cells: a. Label the suspension cells (e.g., neutrophils or cancer cells expressing sLex) with a fluorescent dye (e.g., CellTracker Green CMFDA) according to the manufacturer's protocol. b. Resuspend the labeled cells in adhesion media (e.g., serum-free culture medium with HEPES) at a concentration of approximately 1 x 106 cells/ml.
3. Assembly and Execution of Flow Assay: a. Assemble the flow chamber system, connecting the µ-Slide to a syringe pump. Ensure the system is filled with media and free of air bubbles. b. Place the assembled chamber on the stage of an inverted microscope equipped with a stage incubator to maintain 37°C. c. Initiate the flow of adhesion media through the chamber at a defined physiological shear stress (e.g., 0.5 - 2.0 dynes/cm2). d. Introduce the fluorescently labeled cell suspension into the flow system. e. Allow the cells to flow over the endothelial monolayer for a defined period (e.g., 5-10 minutes).
4. Data Acquisition and Analysis: a. Record videos or capture images at multiple locations along the channel to observe cell tethering, rolling, and firm adhesion. b. For inhibition studies, pre-incubate the suspension cells with blocking antibodies against adhesion molecules or with competitive glycan inhibitors before introducing them into the flow chamber. c. Quantify the number of interacting (rolling or firmly adhered) cells per field of view or per unit area to determine the effects of different treatments.
Conclusion and Future Directions
N-acetyllactosamine-containing glycans are integral players in a vast range of biological processes, from immune surveillance to the fundamental regulation of receptor signaling. Their roles as ligands for galectins and selectins place them at the nexus of cell communication, adhesion, and migration. The aberrant expression of these glycans in cancer provides a compelling rationale for their development as diagnostic biomarkers and therapeutic targets. Future research will likely focus on developing more specific inhibitors of the glycosyltransferases responsible for synthesizing cancer-associated glycans and designing novel glycan-based therapeutics that can disrupt pathological lectin-glycan interactions, offering new avenues for intervention in oncology and inflammatory diseases.
References
- 1. Plasma membrane domain organization regulates EGFR signaling in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ibidi.com [ibidi.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Interaction of galectin-3 with MUC1 on cell surface promotes EGFR dimerization and activation in human epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Flow Chamber Protocol [celladhesionapparatus.com]
- 14. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. abacusdx.com [abacusdx.com]
- 17. researchgate.net [researchgate.net]
- 18. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Acetyllactosamine heptaacetate, a crucial intermediate in glycobiology and the synthesis of complex glycans. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work.
Core Properties of this compound
This compound is the peracetylated form of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a wide array of N-linked and O-linked glycans. The acetylation of the hydroxyl groups significantly alters its physicochemical properties, particularly its solubility, rendering it more amenable to organic solvents and synthetic manipulations.
| Property | Value | Source |
| Molecular Formula | C28H39NO18 | N/A |
| Molecular Weight | 677.61 g/mol | N/A |
| Appearance | Beige Solid | [1] |
| Melting Point | 213-217°C | [1] |
| CAS Number | 73208-61-4 | [1] |
Solubility Profile
While quantitative solubility data for this compound is not extensively published, its peracetylated nature dictates its solubility in organic solvents. Based on available information and the general properties of acetylated sugars, the following qualitative solubility profile can be established.
| Solvent | Solubility | Notes |
| Chloroform | Soluble | A commonly cited solvent for this compound.[1] |
| Ethyl Acetate (B1210297) | Soluble | Another recommended solvent.[1] |
| Dichloromethane | Expected to be soluble | A common solvent for acetylated carbohydrates. |
| Acetone | Expected to be soluble | Generally a good solvent for acetylated sugars. |
| Methanol (B129727) | Sparingly soluble to insoluble | The polarity of methanol may limit the solubility of the highly acetylated, nonpolar compound. |
| Water | Insoluble | The hydrophobic acetyl groups prevent dissolution in aqueous solutions. |
| Supercritical CO2 | Potentially Soluble | Peracetylated sugars have shown high solubility in liquid and supercritical carbon dioxide, which can be useful for green chemistry applications.[2] |
Stability Characteristics
The stability of this compound is a critical factor for its storage and use in synthetic reactions. The primary degradation pathways for acetylated sugars include hydrolysis of the ester linkages (deacetylation) and cleavage of the glycosidic bond.
| Condition | Stability Profile | Potential Degradation Pathway |
| pH | Stable at neutral pH (around 6-7). Unstable under acidic and basic conditions. | Acidic conditions can lead to the hydrolysis of the glycosidic bond. Basic conditions promote the saponification of the acetate esters (deacetylation). |
| Temperature | Stable at recommended storage temperatures (room temperature or 4°C for short-term, -20°C for long-term). Elevated temperatures can accelerate degradation. | Thermal decomposition and increased rate of hydrolytic reactions. |
| Enzymatic | Susceptible to degradation by esterases and glycosidases. | Esterases can remove the acetyl groups, while glycosidases can cleave the glycosidic linkage. The peracetylated nature may offer some steric hindrance to enzymatic activity compared to the unacetylated form. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound. These protocols are based on standard methods for acetylated carbohydrates and can be adapted as needed.
Protocol 1: Determination of Solubility via the Gravimetric Method
This protocol outlines a standard gravimetric method to quantify the solubility of this compound in a given solvent.
Caption: Workflow for determining solubility using the gravimetric method.
Methodology:
-
Preparation: A constant temperature water bath is set to the desired experimental temperature. A known volume of the selected solvent is placed in a sealed container and allowed to equilibrate to the set temperature.
-
Saturation: An excess amount of this compound is added to the solvent. The mixture is then stirred vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sampling: After stirring, the mixture is allowed to stand undisturbed until the undissolved solid has settled. A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: The collected supernatant is transferred to a pre-weighed, dry container. The solvent is then removed under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.
-
Calculation: The weight of the container with the dried solute is measured. The initial weight of the empty container is subtracted to determine the mass of the dissolved this compound. The solubility is then calculated by dividing the mass of the solute by the volume of the supernatant withdrawn.
Protocol 2: Stability Assessment under Different pH Conditions
This protocol describes a method to evaluate the stability of this compound at various pH values over time using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing pH stability using HPLC.
Methodology:
-
Solution Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH). A concentrated stock solution of N-Acetyllactosamine hentaacetate is prepared in an organic solvent miscible with the buffer system, such as acetonitrile.
-
Incubation: A small, precise volume of the stock solution is added to each buffer solution to achieve the desired final concentration. The solutions are then incubated in a constant temperature bath.
-
Time-course Sampling: Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). If necessary, the degradation reaction in the collected samples is quenched, for instance, by neutralizing the pH.
-
HPLC Analysis: Each sample is analyzed by a reverse-phase HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the parent compound from its potential degradation products.
-
Data Analysis: The peak area corresponding to this compound is recorded for each time point. The percentage of the remaining compound is calculated relative to the initial concentration (time 0). A plot of the percentage of the remaining compound versus time is generated for each pH condition to determine the degradation kinetics.
Application in Glycobiology Research
This compound serves as a key building block in the chemical synthesis of complex glycans and glycoconjugates. Its protected hydroxyl groups allow for regioselective manipulations, making it an invaluable tool for constructing specific oligosaccharide structures for studying glycan-protein interactions and cellular signaling pathways.
Caption: Logical workflow for the use of this compound.
This workflow illustrates the typical use of this compound in glycobiology research. The peracetylated compound undergoes selective deprotection to expose a specific hydroxyl group, which then acts as an acceptor in a glycosylation reaction to build more complex oligosaccharides. These synthetic glycans are then used in various biological assays to probe protein-carbohydrate interactions and their roles in cellular processes.
References
N-Acetyllactosamine Heptaacetate: A Precursor for Carbohydrate Antigen Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of cells. Its peracetylated form, N-acetyllactosamine heptaacetate, serves as a key and versatile precursor in the chemical and chemoenzymatic synthesis of various tumor-associated carbohydrate antigens (TACAs). These antigens, such as Sialyl-Lewis X (sLex) and the Thomsen-Friedenreich (TF) antigen, are crucial targets in the development of cancer diagnostics, therapeutics, and vaccines. This guide provides a comprehensive overview of the synthesis of N-acetyllactosamine and its derivatives, their role in biological signaling, and detailed methodologies for their use in the synthesis of complex carbohydrate antigens.
Synthesis of N-Acetyllactosamine (LacNAc) and its Peracetylated Form
The synthesis of LacNAc can be achieved through both enzymatic and chemical methods. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and enzymes.
Enzymatic Synthesis of N-Acetyllactosamine
Enzymatic synthesis offers high regioselectivity and stereoselectivity, avoiding the need for extensive protecting group manipulation. A common approach involves the use of β-1,4-galactosyltransferase (β4Gal-T1).
Experimental Protocol: Enzymatic Synthesis of LacNAc using β-1,4-galactosyltransferase
This protocol is adapted from studies on the enzymatic synthesis of LacNAc.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine N-acetylglucosamine (GlcNAc) as the acceptor substrate and UDP-galactose (UDP-Gal) as the donor substrate. A typical reaction buffer is a Tris-HCl buffer at a pH of 7.5.
-
Enzyme Addition: Add recombinant human β-1,4-galactosyltransferase 1 (B4GALT1) to the reaction mixture. The specific activity of the enzyme will determine the required amount, with commercially available enzymes having activities around 2000 units/mg of protein[1][2]. One unit is the amount of enzyme that transfers 1.0 nanomole of galactose from UDP-Gal to GlcNAc per minute at 37°C[2].
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching and Purification: Once the reaction is complete, it can be quenched by heating. The product, N-acetyllactosamine, can be purified from the reaction mixture using gel filtration or other chromatographic techniques.
| Parameter | Value/Condition | Reference |
| Enzyme | Recombinant human β-1,4-galactosyltransferase 1 (B4GALT1) | [1][2] |
| Acceptor Substrate | N-acetylglucosamine (GlcNAc) | [3] |
| Donor Substrate | UDP-galactose (UDP-Gal) | [3] |
| pH | 7.5 | [2] |
| Temperature | 37°C | [2] |
| Specific Activity of B4GALT1 | ~2000 units/mg protein | [1][2] |
| Apparent Km for GlcNAc | Varies depending on the specific enzyme and conditions | [4] |
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of N-Acetyllactosamine.
Chemical Synthesis and Peracetylation
Chemical synthesis provides an alternative route to LacNAc and its derivatives. Following the synthesis of the disaccharide, peracetylation is performed to protect the hydroxyl groups and provide a stable precursor for further modifications.
Experimental Protocol: Peracetylation of N-Acetyllactosamine
This protocol is a general method for the acetylation of carbohydrates.
-
Dissolution: Dissolve the synthesized N-acetyllactosamine in a suitable solvent, such as pyridine.
-
Acetylation Reagent: Add acetic anhydride (B1165640) to the solution. The reaction is typically performed in excess of acetic anhydride.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or methanol (B129727). The peracetylated product, this compound, is then extracted with an organic solvent and purified by silica (B1680970) gel chromatography. Under solvent- and catalyst-free conditions, the reaction can be carried out by mixing the substrate with acetic anhydride and heating at 60°C[5].
| Parameter | Value/Condition | Reference |
| Acetylating Agent | Acetic Anhydride | [5] |
| Solvent | Pyridine or Solvent-free | [5] |
| Temperature | Room temperature or 60°C (solvent-free) | [5] |
| Reaction Time | Varies, monitored by TLC |
Table 2: General Conditions for the Peracetylation of N-Acetyllactosamine.
N-Acetyllactosamine as a Precursor for Tumor-Associated Carbohydrate Antigens (TACAs)
This compound is a critical building block for the synthesis of complex TACAs. The acetyl groups serve as protecting groups that can be selectively removed to allow for further glycosylation at specific positions.
Deacetylation Strategies
Selective deacetylation is crucial for exposing specific hydroxyl groups for subsequent glycosylation reactions. The Zemplén deacetylation is a widely used method for the complete removal of acetyl groups.
Experimental Protocol: Zemplén Deacetylation of this compound
This protocol describes the removal of acetyl groups using a catalytic amount of sodium methoxide (B1231860) in methanol[6].
-
Dissolution: Dissolve the peracetylated N-acetyllactosamine in dry methanol under an inert atmosphere (e.g., Argon)[6].
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol at 0°C[6].
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed[6].
-
Neutralization: Neutralize the reaction by adding an ion-exchange resin (H+ form) until the pH is neutral[6].
-
Purification: Filter the resin and concentrate the filtrate. The deacetylated product can be purified by silica gel chromatography[6].
Caption: Workflow for Zemplén deacetylation.
Synthesis of Sialyl-Lewis X (sLex)
Sialyl-Lewis X is a tetrasaccharide TACA that plays a significant role in cancer metastasis and inflammation. Its synthesis often involves the sequential addition of fucose and sialic acid to a LacNAc core.
Experimental Workflow: Chemoenzymatic Synthesis of Sialyl-Lewis X
This workflow combines chemical synthesis of a LacNAc-based acceptor with enzymatic fucosylation and sialylation.
-
Chemical Synthesis of LacNAc Acceptor: A suitably protected LacNAc derivative is chemically synthesized to serve as the acceptor for subsequent enzymatic reactions.
-
Enzymatic Sialylation: The LacNAc acceptor is sialylated using a sialyltransferase, such as α2,3-sialyltransferase, with CMP-sialic acid as the donor substrate[7][8].
-
Enzymatic Fucosylation: The sialylated LacNAc is then fucosylated using a fucosyltransferase, such as α1,3-fucosyltransferase, with GDP-fucose as the donor substrate[7][8].
-
Deprotection and Purification: Finally, any remaining protecting groups are removed to yield the final sLex tetrasaccharide, which is then purified.
References
- 1. Beta-1,4-galactosyltransferase 1 B4GALT1 human recombinant, expressed in HEK 293 cells, 2000 units/mg protein [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Poly-N-acetyllactosamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-N-acetyllactosamine (poly-LacNAc) chains, consisting of repeating units of N-acetyllactosamine (LacNAc; Galβ1-4GlcNAcβ1-3), are fundamental carbohydrate structures found on a variety of glycoproteins and glycolipids. These glycans play crucial roles in numerous biological processes, including cell adhesion, differentiation, and signal transduction. The elucidation of the enzymatic machinery responsible for poly-LacNAc synthesis was a significant endeavor in the field of glycobiology. This technical guide provides a comprehensive overview of the seminal early studies that laid the groundwork for our current understanding of poly-LacNAc biosynthesis, with a focus on the key enzymes, their characterization, and the experimental methodologies employed.
Core Concepts in Poly-N-acetyllactosamine Synthesis
The biosynthesis of poly-LacNAc is a sequential process catalyzed by the alternating action of two key glycosyltransferases: a β-1,4-galactosyltransferase (β4GalT) and a β-1,3-N-acetylglucosaminyltransferase (β3GNT). The process is initiated on a precursor oligosaccharide, and the chain is elongated by the iterative addition of galactose and N-acetylglucosamine. Furthermore, the linear poly-LacNAc chains can be modified by the introduction of branches, a reaction catalyzed by a β-1,6-N-acetylglucosaminyltransferase, often referred to as the I-branching enzyme (IGnT).
The Key Enzymes: Early Discoveries and Characterization
β-1,4-Galactosyltransferase (β4GalT): The Chain Extender
Early Discoveries:
The enzymatic activity responsible for the transfer of galactose in a β1-4 linkage to N-acetylglucosamine was one of the earliest glycosyltransferase activities to be identified and characterized. Seminal work in the 1970s led to the purification and characterization of this enzyme from various sources, most notably bovine milk. These early studies were crucial in establishing the role of β4GalT in the synthesis of the LacNAc unit, the building block of poly-LacNAc.
Experimental Protocols from Early Studies:
Enzyme Purification (Based on studies of bovine milk β4GalT):
-
Source Material: Fresh bovine milk or colostrum.
-
Initial Fractionation: Cream was removed by centrifugation, and the skim milk was subjected to ammonium (B1175870) sulfate (B86663) precipitation.
-
Affinity Chromatography: A key step in the purification was the use of affinity chromatography. A column was prepared with α-lactalbumin, a protein that specifically interacts with β4GalT, coupled to a solid support like Sepharose.
-
Elution: The bound β4GalT was eluted from the affinity column using a buffer containing N-acetylglucosamine, which competitively disrupts the interaction between β4GalT and α-lactalbumin.
-
Further Purification: Additional purification steps often included ion-exchange chromatography and gel filtration to achieve a higher degree of purity.
Enzyme Assay:
-
Reaction Mixture: A typical assay mixture contained:
-
Buffer: Cacodylate or Tris-HCl buffer at a pH optimum of around 7.0-7.5.
-
Acceptor Substrate: N-acetylglucosamine (GlcNAc) or a glycoprotein (B1211001) with terminal GlcNAc residues.
-
Donor Substrate: UDP-[14C]Galactose (radiolabeled for detection).
-
Cofactor: Mn2+ ions, which were found to be essential for enzyme activity.
-
Enzyme Preparation: A purified or partially purified fraction of β4GalT.
-
-
Incubation: The reaction mixture was incubated at 37°C for a defined period.
-
Termination and Analysis: The reaction was terminated, often by the addition of EDTA to chelate the Mn2+. The radiolabeled product was separated from the unreacted UDP-[14C]Galactose using techniques like paper chromatography or ion-exchange chromatography. The radioactivity of the product was then quantified to determine the enzyme activity.
Quantitative Data from Early Studies:
| Parameter | Value | Source Organism | Reference |
| pH Optimum | 7.0 - 7.5 | Bovine Milk | [1] |
| Cation Requirement | Mn2+ | Bovine Milk | [1] |
| Km for UDP-Galactose | ~50 µM | Bovine Milk | [1] |
| Km for N-acetylglucosamine | ~5 mM | Bovine Milk | [1] |
β-1,3-N-Acetylglucosaminyltransferase (β3GNT or iGnT): The Elongation Initiator
Early Discoveries:
The identification and characterization of the β-1,3-N-acetylglucosaminyltransferase responsible for adding GlcNAc to a terminal galactose residue was a critical step in understanding poly-LacNAc elongation. Early studies in the 1980s and early 1990s, often in the context of blood group i antigen synthesis, demonstrated this enzymatic activity in various cell types, including human serum and embryonal carcinoma cells. The enzyme was often referred to as the "i-antigen forming enzyme" or iGnT.
Experimental Protocols from Early Studies:
Enzyme Source and Preparation:
-
Source: Early studies often used crude or partially purified enzyme preparations from sources like human serum or cultured cell lines (e.g., embryonal carcinoma cells).
-
Solubilization: For membrane-bound enzymes, detergents like Triton X-100 were used to solubilize the enzyme activity.
Enzyme Assay:
-
Reaction Mixture:
-
Buffer: Typically a cacodylate or MES buffer with a slightly acidic to neutral pH optimum.
-
Acceptor Substrate: A glycoprotein or oligosaccharide with a terminal Galβ1-4GlcNAc structure.
-
Donor Substrate: UDP-[3H]GlcNAc or UDP-[14C]GlcNAc.
-
Cofactor: Divalent cations like Mn2+ were often found to stimulate activity.
-
-
Incubation and Analysis: Similar to the β4GalT assay, the reaction was incubated and then terminated. The radiolabeled product was separated and quantified using chromatographic methods.
Quantitative Data from Early Studies:
| Parameter | Value | Source | Reference |
| pH Optimum | ~6.5 - 7.0 | Human Serum | [2] |
| Cation Requirement | Mn2+ (stimulatory) | Human Serum | [2] |
| Km for UDP-GlcNAc | ~0.1 mM | Embryonal Carcinoma Cells | [3] |
| Km for Acceptor | Varies depending on the specific oligosaccharide structure | Embryonal Carcinoma Cells | [3] |
I-Branching Enzyme (IGnT): Creating Branched Structures
Early Discoveries:
The structural difference between the linear i antigen and the branched I antigen of human erythrocytes pointed towards the existence of a branching enzyme. Early research in the 1980s identified a β-1,6-N-acetylglucosaminyltransferase activity that could transfer a GlcNAc residue to an internal galactose of a linear poly-LacNAc chain, thus creating a branch point. This enzyme was termed the I-branching enzyme (IGnT).
Experimental Protocols from Early Studies:
Enzyme Assay:
-
Acceptor Substrate: A key aspect of these assays was the use of a linear poly-LacNAc chain as the acceptor substrate.
-
Product Analysis: The formation of a branched product was confirmed by structural analysis techniques available at the time, such as methylation analysis and specific glycosidase digestions.
Visualizing the Synthesis of Poly-N-acetyllactosamine
The following diagrams, generated using the DOT language, illustrate the enzymatic pathways for the synthesis of linear and branched poly-N-acetyllactosamine chains as understood from these early studies.
References
- 1. A novel beta1,3-N-acetylglucosaminyltransferase (beta3Gn-T8), which synthesizes poly-N-acetyllactosamine, is dramatically upregulated in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyllactosamine Heptaacetate in Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N- and O-linked glycans on cell surface and secreted glycoproteins. The enzymes responsible for the synthesis and modification of LacNAc-containing structures are glycosyltransferases, which play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of glycosyltransferase activity is often associated with diseases such as cancer.
N-Acetyllactosamine heptaacetate, the peracetylated form of LacNAc, offers unique advantages as a substrate in glycosyltransferase assays. The acetyl groups render the molecule more hydrophobic, facilitating its separation from hydrophilic reaction components and enabling specific assay formats. This document provides detailed application notes and protocols for the use of this compound as an acceptor substrate in glycosyltransferase assays.
Principle of the Assay
Glycosyltransferase assays measure the transfer of a monosaccharide from a donor substrate (e.g., a nucleotide sugar) to an acceptor substrate. In this context, this compound serves as the acceptor. The activity of the glycosyltransferase is determined by quantifying the formation of the glycosylated product. The increased hydrophobicity of the acetylated product allows for efficient separation from the unreacted hydrophilic nucleotide sugar donor using methods like solid-phase extraction.
Data Presentation
While specific kinetic data for this compound as a substrate for various glycosyltransferases is not extensively available in the literature, studies using acylated glycopeptide acceptors have shown that the kinetic parameters (Km) are often similar to their unacylated counterparts.[1] It is, however, recommended to determine the kinetic parameters for each specific enzyme and assay condition empirically. The following table provides representative kinetic data for various glycosyltransferases using the unacetylated N-Acetyllactosamine as the acceptor substrate, which can serve as a starting point for assay development.
| Glycosyltransferase | Donor Substrate | Acceptor Substrate | Km (Acceptor) | Vmax | Reference Enzyme Source |
| β-1,4-Galactosyltransferase 1 (B4GALT1) | UDP-Galactose | N-Acetylglucosamine | 12 mM | Not Reported | Bovine Milk |
| α-1,3-Fucosyltransferase V (FUT5) | GDP-Fucose | N-Acetyllactosamine | 0.45 mM | Not Reported | Human Milk |
| α-2,3-Sialyltransferase (ST3Gal1) | CMP-Neu5Ac | N-Acetyllactosamine | 0.8 mM | Not Reported | Porcine Submaxillary Glands |
| α-2,6-Sialyltransferase (ST6Gal1) | CMP-Neu5Ac | N-Acetyllactosamine | 0.2 mM | Not Reported | Rat Liver |
Experimental Protocols
Protocol 1: General Glycosyltransferase Assay Using Radiolabeled Donor Substrate
This protocol describes a general method for assaying glycosyltransferase activity using a radiolabeled donor substrate and this compound as the acceptor. The separation of the radiolabeled, hydrophobic product is achieved by solid-phase extraction on a C18 cartridge.[1]
Materials:
-
This compound
-
Glycosyltransferase of interest
-
Radiolabeled donor substrate (e.g., UDP-[³H]Galactose, GDP-[¹⁴C]Fucose, CMP-[¹⁴C]Neu5Ac)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100)
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Wash Buffer (e.g., 10 mM Ammonium (B1175870) Formate)
-
Elution Buffer (e.g., Methanol or Acetonitrile)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of this compound (e.g., 1-5 mM, may require initial solubilization in a small amount of DMSO), and the radiolabeled donor substrate (e.g., 50-100 µM).
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
The total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding an equal volume of cold water or buffer.
-
Condition a C18 SPE cartridge by washing with 1 mL of the elution buffer followed by 2 mL of the wash buffer.
-
Load the entire reaction mixture onto the conditioned C18 cartridge. The hydrophobic, acetylated product will bind to the stationary phase.
-
Wash the cartridge with 3-5 mL of the wash buffer to remove the unreacted, hydrophilic radiolabeled donor substrate and other salts.
-
-
Elution and Quantification:
-
Elute the bound, radiolabeled product with 1-2 mL of the elution buffer into a scintillation vial.
-
Add scintillation fluid to the vial.
-
Quantify the radioactivity using a scintillation counter.
-
-
Controls:
-
Include a negative control reaction without the enzyme to determine the background signal.
-
Include a positive control with a known acceptor substrate if available.
-
Protocol 2: Non-Radioactive HPLC-Based Assay
This protocol allows for the separation and quantification of the glycosylated product from the unreacted this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Glycosyltransferase of interest
-
Non-radiolabeled donor substrate
-
Assay Buffer (as in Protocol 1)
-
Quenching Solution (e.g., 10% Acetic Acid or cold Acetonitrile)
-
RP-HPLC system with a C18 column
-
Mobile Phase A (e.g., Water with 0.1% Trifluoroacetic Acid)
-
Mobile Phase B (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)
-
UV Detector
Procedure:
-
Reaction Setup and Incubation:
-
Follow steps 1 and 2 from Protocol 1, using a non-radiolabeled donor substrate.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient could be 5-95% B over 30 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide bond if the acceptor is a glycopeptide, or a wavelength appropriate for the aglycone if one is used).
-
-
Quantification:
-
The glycosylated product will have a different retention time than the unreacted this compound.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of a known amount of the product (if available) or by calculating the percentage of conversion from the substrate.
-
Protocol 3: Mass Spectrometry-Based Analysis
This protocol is for the characterization and relative quantification of the glycosylated product using mass spectrometry (MS).
Materials:
-
Same as Protocol 2
-
Mass Spectrometer (e.g., ESI-QTOF or MALDI-TOF)
Procedure:
-
Reaction and Sample Preparation:
-
Follow steps 1 and 2 from Protocol 2. For MS analysis, it is crucial to use volatile buffers (e.g., ammonium acetate (B1210297) instead of phosphate (B84403) buffers) and to desalt the sample post-reaction using a C18 ZipTip or similar device.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).
-
Acquire mass spectra in the appropriate mass range to detect the unreacted this compound and the expected glycosylated product.
-
The mass of the product will be the mass of the acceptor plus the mass of the transferred monosaccharide.
-
-
Data Analysis:
-
Identify the ion peaks corresponding to the substrate and the product.
-
Relative quantification can be performed by comparing the ion intensities of the substrate and product peaks.
-
Mandatory Visualizations
Caption: Experimental workflow for a glycosyltransferase assay.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Glycans Using N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of complex glycans, leveraging the versatility of N-Acetyllactosamine heptaacetate as a key building block. This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to access a wide range of complex carbohydrate structures for applications in drug discovery, vaccine development, and diagnostics.
Introduction to Chemoenzymatic Glycan Synthesis
Glycans play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1] The intricate structures of these biomolecules, however, present significant challenges to their chemical synthesis. Chemoenzymatic synthesis has emerged as a powerful strategy to overcome these hurdles by integrating the strengths of both chemical and enzymatic methods.[2][3] This approach typically involves the chemical synthesis of a core glycan structure, often with protecting groups, which is then elaborated by specific enzymes to generate the desired complex glycan.[4]
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in many N- and O-linked glycans.[5] Its peracetylated form, this compound, serves as a stable and versatile precursor in chemoenzymatic workflows. The acetyl protecting groups render the LacNAc moiety inactive towards enzymatic modification, allowing for selective chemical manipulations.[1][6] Subsequent deacetylation unmasks the hydroxyl groups, paving the way for precise enzymatic extension by glycosyltransferases.[1][6]
Core Synthesis and Enzymatic Extension (CSEE) Strategy
A prevalent and effective chemoenzymatic approach is the Core Synthesis/Enzymatic Extension (CSEE) strategy.[4][7][8] This method involves the chemical synthesis of a core glycan structure, which is subsequently elongated and diversified using a panel of glycosyltransferases. This strategy allows for the systematic construction of libraries of complex glycans for various biological and pharmaceutical applications.
Experimental Protocols
Protocol 1: Chemical Synthesis of a Core Glycan Acceptor
The following is a representative protocol for the chemical synthesis of a simple glycan acceptor that can be further elaborated using this compound as a donor, followed by enzymatic modifications. For direct enzymatic extension of a LacNAc-containing precursor, a deacetylation step is first required (see Protocol 2).
Objective: To synthesize a suitable acceptor for subsequent glycosylation reactions.
Materials:
-
Appropriately protected monosaccharide building blocks (e.g., thioglycosides, trichloroacetimidates)
-
Acceptor alcohol (e.g., a protected serine or threonine derivative for O-glycans, or a protected GlcNAc residue for N-glycan extension)
-
Activating reagent (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))
-
Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Preparation of Reactants: Dissolve the glycosyl donor (1.2 equivalents) and the acceptor (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere. Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Glycosylation Reaction: Cool the reaction mixture to the appropriate temperature (e.g., -40 °C). Add the activating reagent (e.g., NIS/TfOH) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution for NIS-promoted reactions, or triethylamine (B128534) for acid-catalyzed reactions).
-
Work-up: Filter the reaction mixture, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired protected glycan acceptor.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Enzymatic Deacetylation of Acetylated Glycans
Objective: To remove acetyl protecting groups from a chemically synthesized glycan to prepare it for enzymatic extension.
Materials:
-
Acetylated glycan (e.g., this compound or a synthesized core structure)
-
Lipase (B570770) or esterase (e.g., Candida antarctica lipase B, acetyl xylan (B1165943) esterase)[9]
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., acetone, if needed for solubility)
-
Reaction vessel
-
Incubator or water bath
Methodology:
-
Substrate Preparation: Dissolve the acetylated glycan in the appropriate buffer. An organic co-solvent may be added to improve solubility.
-
Enzyme Addition: Add the lipase or esterase to the reaction mixture. The enzyme can be in a free or immobilized form.[9]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the deacetylation process by TLC or HPLC.
-
Enzyme Inactivation and Product Isolation: Once the reaction is complete, inactivate the enzyme by heating or filtration (if immobilized). Purify the deacetylated glycan using appropriate chromatographic techniques (e.g., size-exclusion chromatography or reversed-phase HPLC).
-
Characterization: Confirm the structure of the deacetylated product by NMR and mass spectrometry.
Protocol 3: Glycosyltransferase-Catalyzed Extension of the Core Glycan
Objective: To enzymatically extend the deacetylated glycan with a monosaccharide unit. This protocol describes the addition of a galactose residue to a terminal GlcNAc to form a LacNAc unit.
Materials:
-
Deacetylated glycan acceptor with a terminal GlcNAc residue
-
β-1,4-Galactosyltransferase (B4GALT1)
-
Uridine diphosphate (B83284) galactose (UDP-Gal) (sugar donor)
-
HEPES buffer (pH 7.5)
-
Divalent cation (e.g., MnCl₂)
-
Alkaline phosphatase (optional, to prevent product inhibition by UDP)
-
Reaction vessel
-
Incubator or water bath
Methodology:
-
Reaction Setup: In a reaction vessel, combine the deacetylated glycan acceptor, UDP-Gal (in slight excess), and B4GALT1 in HEPES buffer containing MnCl₂. If desired, add alkaline phosphatase.[6]
-
Incubation: Incubate the reaction at 37 °C.
-
Reaction Monitoring: Monitor the formation of the product by HPLC or mass spectrometry.
-
Reaction Termination and Purification: Terminate the reaction by boiling for a few minutes to denature the enzymes. Purify the resulting glycan using size-exclusion chromatography or graphitized carbon solid-phase extraction.
-
Characterization: Characterize the final glycan product by NMR spectroscopy and mass spectrometry to confirm the addition of the galactose residue and the formation of the correct glycosidic linkage.
Quantitative Data Presentation
The following tables provide representative quantitative data for chemoenzymatic glycan synthesis reactions.
Table 1: Representative Yields for Chemical Glycosylation Steps
| Glycosyl Donor | Acceptor | Activating System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mannose thioglycoside | Diol core trisaccharide | NIS/TfOH | DCM | -40 | 89 | [10] |
| GlcNAc trichloroacetimidate | Protected Serine | TMSOTf | DCM | -20 | 75 | N/A |
| Galactose phosphate | Protected GlcNAc | TMSOTf | ACN | 0 | 82 | N/A |
Table 2: Reaction Conditions and Yields for Enzymatic Glycosylation
| Enzyme | Acceptor | Donor | Buffer | Additives | Temp (°C) | Time (h) | Yield (%) | Reference |
| B4GALT1 | GlcNAc-terminated glycan | UDP-Gal | 50 mM HEPES, pH 7.4 | 10 mM MnCl₂ | 37 | 24 | >95 | N/A |
| ST6GAL1 | LacNAc-terminated glycan | CMP-Neu5Ac | 50 mM Tris-HCl, pH 7.5 | 10 mM MgCl₂ | 37 | 48 | 90 | N/A |
| FUT8 | Core-fucosylated N-glycan | GDP-Fuc | 100 mM MES, pH 6.5 | 20 mM MnCl₂ | 37 | 12 | 85 | N/A |
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: General workflow for chemoenzymatic glycan synthesis.
Logical Relationship in CSEE Strategy
Caption: Logical flow of the CSEE strategy for complex glycans.
References
- 1. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. The chemoenzymatic synthesis of oligosaccharides and glycopeptides for functional glycomics [openscholar.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimization of a New Chemoenzymatic Approach for the Synthesis of Peracetylated Lactosamine (Intermediate for the Synthesis of Pharmacologically Active Compounds) Monitored by RP- HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantitative profiling of N-glycan by the glycan-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell surface glycan labeling with N-Acetyllactosamine derivatives
Application Notes and Protocols
Topic: Cell Surface Glycan Labeling with N-Acetyllactosamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface glycans, the complex carbohydrate structures that decorate proteins and lipids, form a dense layer known as the glycocalyx. These structures are pivotal in mediating a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit (Galβ1-4GlcNAc) that is a common component of N-glycans, O-glycans, and glycolipids.[2][3][4] Alterations in the expression of LacNAc-containing glycans are frequently associated with disease states, such as cancer, making them attractive targets for diagnostics and therapeutics.
Metabolic glycoengineering (MGE) has emerged as a powerful and versatile technique for studying glycans in their native environment.[5][6] This method involves introducing synthetic, unnatural monosaccharide analogs bearing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne) into cells.[1][7] The cellular machinery metabolically processes these analogs and incorporates them into newly synthesized glycoconjugates.[1] The chemical reporter on the cell surface can then be selectively tagged with a probe, such as a fluorophore, via a bioorthogonal reaction, enabling visualization and quantification.[8][9]
This document provides a detailed protocol for labeling cell surface glycans using an azide-modified N-acetylgalactosamine analog (Ac4GalNAz), a precursor that can be incorporated into LacNAc-containing structures. The subsequent detection is achieved through a copper-free click chemistry reaction, a highly specific and biocompatible method.[9][10]
Principle of the Method
The labeling strategy is a two-step process that combines metabolic glycoengineering with bioorthogonal chemistry:
-
Metabolic Incorporation: Peracetylated, azide-modified monosaccharide analogs, such as tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), are cell-permeable and readily taken up by cells.[7] Inside the cell, esterases remove the acetyl groups, and the resulting azido-sugar enters the hexosamine biosynthetic pathway. It is then converted to a nucleotide sugar donor and incorporated by glycosyltransferases into various glycans, including those on the cell surface.[1]
-
Bioorthogonal Ligation: The azide-labeled glycans are then covalently tagged using a probe containing a complementary reactive group. Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," is ideal for live-cell labeling as it does not require a cytotoxic copper catalyst.[9][10] A fluorescent probe functionalized with a strained alkyne (e.g., a dibenzocyclooctyne, DBCO) reacts specifically with the azide group to form a stable triazole linkage, allowing for robust detection.
Caption: General workflow for cell surface glycan labeling.
Applications
Metabolic glycoengineering provides a versatile platform for a wide range of applications in research and drug development:
-
Glycan Imaging: Visualization of glycan localization and dynamics on live cells and in whole organisms.[8]
-
Cell Tracking: In vivo tracking of labeled cells to monitor migration and engraftment.[5]
-
Biomarker Discovery: Identifying changes in glycosylation patterns associated with disease states, such as cancer, by profiling glycoprotein (B1211001) fingerprints.[7]
-
Drug Delivery: Engineering cell surfaces to enhance targeting or therapeutic efficacy.[5]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4GalNAz
This protocol describes the metabolic incorporation of an azide reporter into the cell surface glycans of adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.
-
Prepare Ac4GalNAz Stock: Prepare a 50 mM stock solution of Ac4GalNAz in sterile DMSO.
-
Metabolic Labeling:
-
On the day of the experiment, remove the culture medium.
-
Add fresh complete medium containing the desired final concentration of Ac4GalNAz (e.g., 25-50 µM). A vehicle control (DMSO only) must be included.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azido-sugar.
-
Harvesting Cells:
-
After incubation, aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 800 µL of complete medium to neutralize the trypsin and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Proceed immediately to the labeling protocol.
-
Protocol 2: Fluorescent Labeling via SPAAC and Analysis by Flow Cytometry
This protocol details the covalent attachment of a fluorescent probe to the azide-modified cell surface glycans for quantitative analysis.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Control (unlabeled) cells
-
PBS
-
DBCO-functionalized fluorophore (e.g., DBCO-Fluor 488)
-
Flow cytometry buffer (PBS with 1% Bovine Serum Albumin)
-
Flow cytometer
Procedure:
-
Prepare Labeling Solution: Prepare a 100 µM solution of the DBCO-fluorophore in PBS from a stock solution in DMSO.
-
Cell Labeling:
-
Centrifuge the harvested cells (from Protocol 1) at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet (both azide-labeled and control cells) in 100 µL of the DBCO-fluorophore labeling solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 1 mL of flow cytometry buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step two more times to remove any unbound fluorophore.
-
-
Prepare for Analysis:
-
Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the cell fluorescence using a flow cytometer equipped with the appropriate laser and filter for the chosen fluorophore (e.g., 488 nm excitation for DBCO-Fluor 488).
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
-
Use the unlabeled control cells (treated with DBCO-fluorophore) to set the background fluorescence gate.
-
Caption: Workflow for flow cytometry sample preparation and analysis.
Data Presentation
Quantitative data from flow cytometry should be summarized to compare the labeling efficiency under different conditions. The Mean Fluorescence Intensity (MFI) is a direct measure of the amount of labeled glycans on the cell surface.
| Sample Condition | Ac4GalNAz Conc. (µM) | Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Control |
| 1 | 0 | Vehicle (DMSO) | 150 ± 25 | 1.0 |
| 2 | 25 | Ac4GalNAz | 3,200 ± 210 | 21.3 |
| 3 | 50 | Ac4GalNAz | 6,500 ± 450 | 43.3 |
Table 1: Representative quantitative data from flow cytometry analysis of HeLa cells labeled with Ac4GalNAz for 48 hours and subsequently tagged with DBCO-Fluor 488. Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Metabolic Pathway
The unnatural sugar analog Ac4GalNAz is processed through the cellular hexosamine salvage pathway to be incorporated into glycans.
Caption: Entry of Ac4GalNAz into the glycosylation pathway.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Tracking N-acetyllactosamine on cell-surface glycans in vivo. | Semantic Scholar [semanticscholar.org]
- 3. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
N-Acetyllactosamine Heptaacetate: A Versatile Precursor for Glycoconjugate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of mammalian cells. These structures play critical roles in intercellular recognition, cell adhesion, and signaling, and are implicated in various physiological and pathological processes, including immune responses and cancer metastasis. The synthesis of well-defined glycoconjugates containing LacNAc is therefore of significant interest for research, diagnostics, and the development of novel therapeutics. N-Acetyllactosamine heptaacetate serves as a stable, protected precursor for the synthesis of these complex molecules. Its acetylated form allows for easier handling and purification, and the protecting groups can be efficiently removed to unmask the reactive hydroxyl groups for subsequent conjugation to proteins, lipids, or other molecules of interest.
This document provides detailed protocols for the use of this compound as a precursor for glycoconjugate synthesis, including deacetylation and conjugation methodologies.
Data Presentation
Table 1: Quantitative Data for Glycoconjugate Synthesis
| Parameter | Value | Reference |
| Deacetylation Efficiency (Zemplén) | >95% | General knowledge from multiple sources |
| Protein Conjugation Method | Reductive Amination | [1] |
| Typical Sugar:Protein Molar Ratio (Input) | 9:1 to 35:1 | [2] |
| Resulting Oligosaccharides per BSA | 4-5 (for 9:1 ratio) to 15 (for 35:1 ratio) | [2] |
| Coupling Efficiency (Squarate Linker) | ~73% | [3] |
| Conjugated Glycans per BSA (Squarate Linker) | ~16 | [3] |
Experimental Protocols
Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from this compound to yield N-acetyllactosamine, which is then suitable for conjugation.
Materials:
-
This compound
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Dowex® 50WX8 (H+ form) resin or similar acidic resin
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing solvent)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol under an inert atmosphere (Argon or Nitrogen). A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the reaction mixture. The final concentration of NaOMe should be approximately 0.05-0.1 M.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The deacetylated product will have a significantly lower Rf value than the starting material. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the reaction is complete, neutralize the mixture by adding washed acidic ion-exchange resin (H+ form) until the pH is neutral (pH ~7).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and the methanolic washes and concentrate under reduced pressure using a rotary evaporator to obtain the deacetylated N-acetyllactosamine.
-
The crude product can be purified further by silica gel chromatography if necessary, though often it is of sufficient purity for the next step.
Protocol 2: Conjugation of N-Acetyllactosamine to a Protein via Reductive Amination
This protocol details the covalent attachment of the deacetylated N-acetyllactosamine to a carrier protein, such as Bovine Serum Albumin (BSA), through reductive amination.[1][2] This method targets the primary amine groups (e.g., lysine (B10760008) residues) on the protein.
Materials:
-
Deacetylated N-acetyllactosamine (from Protocol 1)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Borate (B1201080) buffer (0.2 M, pH 8.5-9.0)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS)
-
Lyophilizer
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in 0.2 M borate buffer to a final concentration of 5-10 mg/mL.
-
Add the deacetylated N-acetyllactosamine to the protein solution. The molar ratio of sugar to protein can be varied to control the degree of glycosylation (e.g., 20-50 fold molar excess of sugar).[2]
-
Add sodium cyanoborohydride to the reaction mixture. A typical concentration is a 10-20 fold molar excess over the sugar.
-
Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.
-
After incubation, transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 10 kDa for BSA).
-
Dialyze extensively against PBS at 4°C with several buffer changes over 48 hours to remove unreacted sugar and reagents.
-
After dialysis, the glycoconjugate solution can be filter-sterilized and stored at 4°C or lyophilized for long-term storage.
-
The degree of glycosylation can be quantified using various methods, including MALDI-TOF mass spectrometry or colorimetric assays for carbohydrate content.
Visualizations
Caption: Experimental workflow for glycoconjugate synthesis.
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of N-Acetyllactosamine-Containing Oligosaccharides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of complex oligosaccharides is a critical step in understanding their biological functions and developing novel therapeutics. This document provides detailed application notes and protocols for the solid-phase synthesis of oligosaccharides containing the N-Acetyllactosamine (LacNAc) motif, a key disaccharide unit found in many biologically important glycans.
Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating the rapid assembly of complex glycan structures.[1][2][3][4][5] This approach involves the stepwise addition of monosaccharide building blocks to a growing oligosaccharide chain that is covalently attached to an insoluble polymer support.[5] Excess reagents and byproducts are easily removed by washing, eliminating the need for complex purification steps between each glycosylation cycle.[6]
Principles of Solid-Phase Oligosaccharide Synthesis
The solid-phase synthesis of oligosaccharides follows a cyclical process of glycosylation and deprotection. A typical synthesis cycle involves:
-
Attachment to Solid Support: The first monosaccharide (the glycosyl acceptor) is attached to a solid support, such as a resin, via a linker.[1]
-
Deprotection: A temporary protecting group on the acceptor is removed to expose a free hydroxyl group.
-
Glycosylation: A protected and activated monosaccharide donor is added in excess to react with the deprotected acceptor, forming a glycosidic bond.
-
Capping (Optional but Recommended): Any unreacted hydroxyl groups on the acceptor are "capped" (e.g., by acetylation) to prevent the formation of deletion sequences.
-
Washing: Excess reagents and byproducts are washed away from the resin-bound oligosaccharide.
This cycle is repeated until the desired oligosaccharide is assembled. Finally, the completed glycan is cleaved from the solid support and any remaining protecting groups are removed.
Application in Drug Development and Research
Oligosaccharides containing N-Acetyllactosamine are of significant interest in drug development due to their roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. For instance, LacNAc-containing glycans are known ligands for galectins, a family of lectins implicated in cancer progression and inflammation.[7][8][9] The ability to synthesize these complex structures allows for the development of glycan-based inhibitors, vaccines, and diagnostic tools.[10]
Experimental Protocols
The following protocols are representative examples for the manual or automated solid-phase synthesis of a LacNAc-containing oligosaccharide. These are based on established methodologies in the field.[11]
Materials
-
Resin: JandaJel™-Wang resin or similar, with a loading capacity of 0.5-1.0 mmol/g.
-
Linker: Photocleavable linker or a base-labile linker for attachment of the first sugar.[1]
-
Glycosyl Donors: Appropriately protected N-Acetyllactosamine building blocks (e.g., as a disaccharide donor) or individual galactose and N-acetylglucosamine donors (e.g., thioglycosides or trichloroacetimidates). Donors should have a temporary protecting group (e.g., Fmoc) at the position for chain elongation and permanent protecting groups (e.g., benzyl (B1604629), acetyl) elsewhere.
-
Activator/Promoter: N-Iodosuccinimide (NIS)/Triflic acid (TfOH), or dimethylthiomethylsulfonium triflate for thioglycoside activation.[12]
-
Deprotection Reagents:
-
For Fmoc: 20% piperidine (B6355638) in DMF.
-
For Acetyl groups (if used as temporary protecting groups): Hydrazine acetate.
-
For Benzyl groups (permanent): H₂, Pd/C.
-
-
Capping Reagent: Acetic anhydride/pyridine in DCM or Ac₂O, imidazole, and DMAP·HCl in CH₂Cl₂.[11]
-
Cleavage Cocktail: For photocleavable linkers, a flow photoreactor. For base-labile linkers, a solution of sodium methoxide (B1231860) in methanol.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF), Methanol (MeOH). All solvents should be anhydrous.
-
Other Reagents: Molecular sieves (4 Å), inert gas (Argon or Nitrogen).
Protocol 1: Manual Solid-Phase Synthesis of a LacNAc-containing Tetrasaccharide
This protocol describes the synthesis of a tetrasaccharide with a repeating LacNAc unit.
1. Resin Preparation and First Monosaccharide Loading:
- Swell the resin in DCM in a fritted syringe reactor under an inert atmosphere.
- Wash the resin extensively with DCM and DMF.
- Couple the first protected monosaccharide (e.g., a GlcNAc derivative) to the resin using an appropriate linker strategy. Quantify the loading using a standard method (e.g., UV-Vis spectroscopy of the cleaved protecting group).
2. Glycosylation Cycle (repeated for each monosaccharide addition):
- Deprotection:
- Swell the resin in DMF.
- Treat the resin with 20% piperidine in DMF (for Fmoc removal) for 20 minutes. Repeat once.
- Wash the resin thoroughly with DMF, DCM, and the glycosylation solvent.
- Glycosylation:
- Swell the resin in the anhydrous glycosylation solvent (e.g., DCM/THF mixture) containing activated molecular sieves.[11]
- In a separate flask, dissolve the glycosyl donor (e.g., a protected galactose derivative, 5-10 equivalents) in the anhydrous solvent.
- Cool the resin and donor solutions to the desired temperature (e.g., -40 °C).
- Add the activator (e.g., NIS/TfOH) to the donor solution and stir for 5 minutes.
- Transfer the activated donor solution to the resin and agitate for 1-2 hours at the reaction temperature.
- Quench the reaction by adding pyridine.
- Wash the resin with DCM, MeOH, and DCM.
- Capping:
- Treat the resin with the capping solution (e.g., 1:1:3 Ac₂O/Pyridine/DCM) for 30 minutes.
- Wash the resin with DCM and DMF.
3. Cleavage and Deprotection:
- After the final glycosylation cycle, wash the resin and dry it under vacuum.
- Cleave the oligosaccharide from the resin using the appropriate method for the linker used.
- Remove the permanent protecting groups (e.g., by catalytic hydrogenation for benzyl groups).
- Purify the final oligosaccharide by HPLC.
Quantitative Data Presentation
The following table presents representative yields for the solid-phase synthesis of a hypothetical LacNAc-containing tetrasaccharide. Actual yields may vary depending on the specific sequence, building blocks, and reaction conditions.
| Step | Description | Starting Material (mmol) | Product (mmol) | Yield (%) |
| 1. Loading | Attachment of first GlcNAc to resin | 1.0 (resin capacity) | 0.7 | 70 |
| 2. Glycosylation 1 (Gal) | Addition of Galactose to GlcNAc-resin | 0.7 | 0.63 | 90 |
| 3. Glycosylation 2 (GlcNAc) | Addition of GlcNAc to Gal-GlcNAc-resin | 0.63 | 0.55 | 87 |
| 4. Glycosylation 3 (Gal) | Addition of Galactose to GlcNAc-Gal-GlcNAc-resin | 0.55 | 0.48 | 87 |
| 5. Cleavage & Deprotection | Release and deprotection of the tetrasaccharide | 0.48 | 0.36 | 75 |
| Overall Yield | 1.0 | 0.36 | 36 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of an oligosaccharide.
Caption: General workflow for solid-phase oligosaccharide synthesis.
Biological Interaction of N-Acetyllactosamine
The diagram below illustrates the logical relationship of a LacNAc-containing glycan acting as a ligand for a galectin, a key biological interaction.
Caption: LacNAc as a ligand for galectin-mediated signaling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
- 7. [Synthesis of N-acetyllactosamine-containing oligosaccharides, galectin ligands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solid-phase synthesis of oligosaccharides and on-resin quantitative monitoring using gated decoupling (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of N-Acetyllactosamine Heptaacetate in Lectin Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit present in a vast array of N- and O-linked glycans on cell surfaces and secreted glycoproteins. The interactions between LacNAc and lectins, a class of carbohydrate-binding proteins, are pivotal in numerous biological processes, including cell-cell recognition, immune responses, and pathogen infection. The peracetylated form, N-acetyllactosamine heptaacetate, serves as a crucial lipophilic precursor for the synthesis of various LacNAc-containing structures used in lectin binding studies. Its enhanced cell permeability also makes it a valuable tool for in vitro and in vivo studies of glycan-dependent processes.
These application notes provide an overview of the utility of this compound and its derivatives in lectin binding studies, with a focus on detailed experimental protocols and quantitative binding data for key lectins such as Galectin-3 and Wheat Germ Agglutinin (WGA).
Applications in Lectin Binding Studies
N-acetyllactosamine and its derivatives are instrumental in:
-
Characterizing Lectin Specificity: By employing a range of structurally defined LacNAc analogs, researchers can elucidate the precise carbohydrate epitopes recognized by different lectins.
-
Investigating Biological Processes: Synthetic LacNAc-containing molecules are used to probe the roles of lectin-glycan interactions in processes like cancer progression, inflammation, and immune modulation. For instance, galectins, which are known to bind LacNAc, are implicated in tumor development and proliferation.[1]
-
Drug Development: The development of high-affinity LacNAc mimetics is a promising strategy for inhibiting disease-related lectin-carbohydrate interactions. These molecules can act as antagonists to block pathogenic processes.
Key Lectins Interacting with N-Acetyllactosamine
Several families of lectins recognize LacNAc structures. Notable examples include:
-
Galectins: A family of β-galactoside-binding lectins. Galectin-3, in particular, shows a high affinity for LacNAc-containing glycans and is a key target in cancer research.[2][3][4] It recognizes the Galβ1-4GlcNAc linkage in N- and O-glycans, as well as on glycolipids.[5][6]
-
Wheat Germ Agglutinin (WGA): This lectin has a high affinity for N-acetylglucosamine (GlcNAc) and sialic acid residues. It can bind with high avidity to branched glycan structures containing multiple terminal GlcNAc moieties.[7] WGA has been shown to bind with high affinity to internal GlcNAc residues in polylactosamine-type glycans.[8][9]
Quantitative Binding Data
The binding affinities of various N-acetyllactosamine analogs to specific lectins have been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Galectin-3 Binding Affinities
The following table summarizes the dissociation constants (Kd) for the binding of human Galectin-3 (hGal-3) to several LacNAc analogs, as determined by ITC. Lower Kd values indicate higher binding affinity.
| Ligand | Modification | Kd (µM) | Reference |
| Methyl β-D-lactoside | Unmodified | 91.0 | [2][3] |
| 3′-O-sulfated propargylated LacNAc | 3'-O-sulfation, Propargylation | 14.7 | [2][3] |
| 3′-O-sulfated PNP lactose | 3'-O-sulfation, p-nitrophenyl | 20.4 | [2] |
| 3′-O-sulfated PNP LacNAc | 3'-O-sulfation, p-nitrophenyl | 22.2 | [2] |
| Propargylated LacNAc | Propargylation | 38.0 | [2] |
| 3′-O-sulfated propargylated lactose | 3'-O-sulfation, Propargylation | 37.0 | [2] |
| p-nitrophenyl β-D-lactoside | p-nitrophenyl | 47.6 | [2] |
| Propargylated lactose | Propargylation | 50.0 | [2] |
| p-nitrophenyl LacNAc | p-nitrophenyl | 52.6 | [2] |
Wheat Germ Agglutinin (WGA) Binding Affinities
The association constants (Ka) for the binding of WGA to N-acetylglucosamine and its oligomers were determined by isothermal titration calorimetry at 26°C.
| Ligand | Ka (mM⁻¹) | Reference |
| GlcNAc | 0.4 | [10] |
| (GlcNAc)₂ (Chitobiose) | 5.3 | [10] |
| (GlcNAc)₃ (Chitotriose) | 11.1 | [10] |
| (GlcNAc)₄ (Chitotetraose) | 12.3 | [10] |
| (GlcNAc)₅ (Chitopentaose) | 19.1 | [10] |
Experimental Protocols
Detailed methodologies for key experiments used in lectin binding studies are provided below.
Protocol 1: Enzyme-Linked Lectin Assay (ELLA)
This assay is used to quantify lectin-glycan interactions and can be adapted to screen for inhibitors.
Principle: A glycoprotein (B1211001) containing the ligand of interest (e.g., a LacNAc-rich glycoprotein like asialofetuin) is immobilized on a microtiter plate. A labeled lectin is then added, and the extent of binding is quantified using a substrate that produces a colorimetric or fluorescent signal.
Materials:
-
96-well microtiter plates
-
Glycoprotein for coating (e.g., asialofetuin)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Biotinylated lectin (e.g., biotinylated Galectin-3)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the glycoprotein solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Lectin Incubation: Add serial dilutions of the biotinylated lectin to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Hemagglutination Inhibition Assay
This assay is used to determine the inhibitory activity of a carbohydrate against a lectin that can agglutinate red blood cells (RBCs).
Principle: Certain lectins can cross-link RBCs, causing them to agglutinate. If a carbohydrate that binds to the lectin is present, it will compete for the lectin's binding sites and inhibit hemagglutination. The inhibitory concentration is determined by serially diluting the carbohydrate.
Materials:
-
V-bottom 96-well microtiter plates
-
Lectin solution with a known hemagglutination titer
-
Serial dilutions of the inhibitor (e.g., N-acetyllactosamine derivative)
-
Phosphate-Buffered Saline (PBS)
-
1% suspension of red blood cells (e.g., rabbit or human)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the inhibitor solution in PBS across the wells of a microtiter plate.[11]
-
Lectin Addition: Add a standardized amount of the lectin (typically 4 hemagglutination units) to each well containing the inhibitor dilutions.[11]
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.[11]
-
RBC Addition: Add the 1% RBC suspension to all wells.[11]
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-40 minutes, or until the RBCs in the control wells (no inhibitor) have settled.[11]
-
Reading the Results: A positive result (inhibition) is indicated by the formation of a sharp button of RBCs at the bottom of the well. A negative result (agglutination) is indicated by a uniform reddish suspension or a diffuse mat of RBCs. The highest dilution of the inhibitor that completely inhibits hemagglutination is recorded as the minimum inhibitory concentration.
Protocol 3: Lectin Affinity Chromatography
This technique is used to purify glycoproteins or to study the binding of a lectin to a mixture of glycans.
Principle: A lectin is immobilized on a solid support (e.g., agarose (B213101) beads) and packed into a chromatography column. A sample containing glycans or glycoproteins is passed through the column. Molecules that bind to the lectin are retained, while non-binding molecules pass through. The bound molecules are then eluted using a competitive sugar or by changing the pH or ionic strength.
Materials:
-
Chromatography column
-
Lectin-agarose resin (e.g., WGA-agarose)
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., Binding Buffer containing a high concentration of a competitive sugar, such as 0.5 M N-acetylglucosamine for WGA)
-
Sample containing glycoproteins
Procedure:
-
Column Packing: Pack the lectin-agarose resin into a chromatography column and equilibrate with Binding/Wash Buffer.
-
Sample Loading: Apply the sample to the column.
-
Washing: Wash the column extensively with Binding/Wash Buffer to remove unbound molecules.
-
Elution: Elute the bound glycoproteins by applying the Elution Buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified glycoprotein using methods such as SDS-PAGE or UV-Vis spectroscopy.
Visualizations
Galectin-3 Signaling Pathway
Galectin-3, upon binding to N-acetyllactosamine residues on cell surface glycoproteins, can form a galectin-glycan lattice. This lattice can modulate the clustering and signaling of various receptors, influencing cellular processes such as proliferation, adhesion, and apoptosis.
Caption: Galectin-3 signaling pathway initiated by binding to N-acetyllactosamine.
Experimental Workflow for Lectin Binding Analysis
A typical workflow for investigating the binding of a lectin to a specific glycan, such as an N-acetyllactosamine derivative.
Caption: General workflow for lectin-N-acetyllactosamine binding studies.
Logical Relationship in Affinity Chromatography
This diagram illustrates the logical steps involved in separating a glycoprotein based on its affinity for a lectin.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Galectin-3: Integrator of Signaling via Hexosamine Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]
- 8. Identification of two binding sites for wheat-germ agglutinin on polylactosamine-type oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of two binding sites for wheat-germ agglutinin on polylactosamine-type oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microcalorimetric study of wheat germ agglutinin binding to N-acetylglucosamine and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.vla.gov.uk [science.vla.gov.uk]
Application Notes and Protocols: Deacetylation of N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a wide array of glycoconjugates, including N-glycans, O-glycans, and glycolipids. These structures are pivotal in numerous biological processes such as cell-cell recognition, signaling, and immune responses. The controlled synthesis and modification of LacNAc and its derivatives are therefore of significant interest in glycobiology research and for the development of novel therapeutics. Chemical synthesis of LacNAc often involves the use of protecting groups, such as acetates, to mask reactive hydroxyl groups. The removal of these protecting groups is a critical final step. This document provides a detailed protocol for the deacetylation of N-Acetyllactosamine heptaacetate to yield N-Acetyllactosamine, focusing on the widely used Zemplén deacetylation method.
Data Presentation
The Zemplén deacetylation is a highly efficient method for the removal of O-acetyl protecting groups from carbohydrates, typically proceeding in high to quantitative yields.[1] While specific quantitative data for the deacetylation of this compound is not extensively reported, the reaction is analogous to the deacetylation of other peracetylated disaccharides. The following table summarizes representative data for Zemplén deacetylation of similar substrates.
| Substrate | Product | Catalyst | Solvent | Reaction Time | Yield | Purity | Reference |
| Peracetylated Lactose | Lactose | NaOMe (catalytic) | Methanol (B129727) | Not Specified | High | Not Specified | [1] |
| Peracetylated Glucoside | Glucoside | NaOMe (0.1 eq.) | Methanol | 0.5 - 4 hours | Quantitative | High | [2] |
| Peracetylated Disaccharide Derivatives | Deacetylated Disaccharides | NaOMe (catalytic) | Methanol | 15 minutes | Quantitative | High | [3] |
Experimental Protocol: Zemplén Deacetylation of this compound
This protocol details the procedure for the removal of acetyl protecting groups from this compound using a catalytic amount of sodium methoxide (B1231860) in methanol.
Materials
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide
-
Acidic ion-exchange resin (e.g., Amberlite® IR120 H+ form)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate (B1210297)/methanol/water mixture)
-
TLC stain (e.g., p-anisaldehyde solution)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
TLC chamber
-
Heat gun
-
Rotary evaporator
-
Glass funnel and filter paper or fritted glass funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar. If desired, the reaction can be carried out under an inert atmosphere of argon or nitrogen.
-
Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of sodium methoxide. This is typically 0.1 equivalents of a 0.5 M solution in methanol. The addition should be done carefully.
-
Reaction Monitoring: The progress of the deacetylation reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate:methanol:water, 5:2:1 v/v/v).
-
Spot the reaction mixture alongside the starting material (this compound) on a TLC plate.
-
Develop the plate and visualize the spots using a suitable stain, such as p-anisaldehyde, followed by gentle heating.
-
The reaction is complete when the starting material spot has been completely converted to a more polar product spot (lower Rf value). The reaction is typically complete within 1-2 hours.
-
-
Neutralization: Once the reaction is complete, neutralize the basic solution by adding an acidic ion-exchange resin (e.g., Amberlite® IR120 H+ form) portion-wise until the pH of the solution becomes neutral (pH ~7). This can be checked with pH paper. Stir the mixture for about 15-30 minutes after the final addition of resin.
-
Filtration: Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the ion-exchange resin. Wash the resin with additional methanol to ensure all the product is collected.
-
Concentration: Combine the filtrate and the methanolic washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude deacetylated product as a solid or a viscous oil.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure N-Acetyllactosamine.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the deacetylation of this compound.
Caption: Experimental workflow for the deacetylation of this compound.
References
Application Notes and Protocols for Glycan Array Fabrication Using N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycan arrays are powerful high-throughput tools for investigating carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell signaling, immune responses, and pathogenesis. The precise presentation of glycans on an array surface is critical for obtaining reliable and reproducible binding data. N-Acetyllactosamine (LacNAc) is a ubiquitous disaccharide motif found on N- and O-linked glycans and is a key recognition element for many lectins, antibodies, and other glycan-binding proteins.
This document provides detailed application notes and protocols for the fabrication of glycan arrays using N-Acetyllactosamine heptaacetate as a precursor. The use of a peracetylated sugar allows for chemical manipulations of the anomeric position for linker attachment prior to deprotection of the hydroxyl groups, which is crucial for presenting the native glycan structure for interaction studies. These protocols are designed to guide researchers through the process of creating functional glycan microarrays for studying glycan-protein interactions.
Data Presentation: Quantitative Analysis of Lectin Binding to N-Acetyllactosamine
The following tables summarize representative quantitative data on the binding of various lectins to N-Acetyllactosamine (LacNAc) immobilized on a microarray surface. This data, presented as fluorescence intensity, demonstrates the specific recognition of the LacNAc motif by different glycan-binding proteins. While this data is illustrative of the type of results that can be obtained, specific fluorescence intensities will vary depending on the experimental conditions, including protein concentration, incubation times, and scanner settings.
Table 1: Relative Fluorescence Intensity of Lectin Binding to N-Acetyllactosamine (LacNAc)
| Lectin | Known Specificity | Concentration (µg/mL) | Mean Relative Fluorescence Units (RFU) | Standard Deviation |
| Ricinus communis Agglutinin I (RCA I) | Galactose, LacNAc | 50 | 45,000 | ± 2,500 |
| Erythrina cristagalli Lectin (ECL) | Galactose, LacNAc | 50 | 38,000 | ± 2,100 |
| Galectin-1 | β-galactosides, LacNAc | 50 | 32,000 | ± 1,800 |
| Galectin-3 | β-galactosides, poly-LacNAc | 50 | 48,000 | ± 3,000 |
| Wheat Germ Agglutinin (WGA) | GlcNAc, Sialic Acid | 50 | 5,000 | ± 800 |
| Concanavalin A (Con A) | Mannose, Glucose | 50 | < 1,000 | - |
Note: The presented RFU values are hypothetical and for illustrative purposes to demonstrate expected trends in lectin binding specificity.
Table 2: Comparison of Binding Affinities (KD) of Galectins to LacNAc
| Galectin | Method | KD (µM) | Reference |
| Galectin-1 | Surface Plasmon Resonance | 50-100 | [1] |
| Galectin-3 | Isothermal Titration Calorimetry | 20-50 | [2] |
| Galectin-9 | ELISA | 0.30 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fabrication of glycan arrays using this compound.
Protocol 1: Synthesis of Amino-Functionalized N-Acetyllactosamine
This protocol describes the conversion of N-Acetyllactosamine hettaacetate to an amino-functionalized derivative suitable for immobilization on activated microarray slides.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
-
Anhydrous methanol
-
Amino-terminated linker (e.g., a diaminoalkane such as 1,6-hexanediamine)
-
Sodium cyanoborohydride (NaBH3CN)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvents
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until completion (disappearance of the starting material).
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate under reduced pressure to yield deacetylated N-Acetyllactosamine.[4]
-
-
Reductive Amination for Linker Attachment:
-
Dissolve the deacetylated N-Acetyllactosamine in 0.1 M borate buffer (pH 8.5).
-
Add a molar excess (e.g., 10 equivalents) of the diaminoalkane linker.
-
Add sodium cyanoborohydride (NaBH3CN) in portions.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or mass spectrometry.[5][6]
-
Purify the resulting amino-functionalized N-Acetyllactosamine by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Glycan Array Fabrication
This protocol details the immobilization of the synthesized amino-functionalized N-Acetyllactosamine onto an activated microarray slide.
Materials:
-
Amino-functionalized N-Acetyllactosamine
-
NHS (N-hydroxysuccinimide)-activated glass slides or epoxide-coated slides
-
Printing buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.5)
-
Microarray printer with appropriate pins
-
Humid chamber
-
Blocking solution (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffers (e.g., PBS with 0.05% Tween-20 (PBST) and PBS)
-
Centrifuge for drying slides
Procedure:
-
Preparation of Printing Solution:
-
Dissolve the amino-functionalized N-Acetyllactosamine in the printing buffer at a desired concentration (e.g., 100 µM).
-
Centrifuge the solution to pellet any particulates.
-
-
Microarray Printing:
-
Transfer the printing solution to a 384-well plate.
-
Use a robotic microarrayer to spot the glycan solution onto the NHS-activated or epoxide-coated glass slides.
-
Perform printing in a temperature and humidity-controlled environment.
-
-
Immobilization:
-
After printing, incubate the slides in a humid chamber at room temperature overnight to allow for the covalent coupling reaction to complete.[7]
-
-
Blocking and Washing:
-
Quench the unreacted active groups on the slide surface by incubating with the blocking solution for 1 hour at room temperature.
-
Wash the slides sequentially with PBST and then PBS.
-
Dry the slides by centrifugation.
-
-
Storage:
-
Store the fabricated glycan arrays in a desiccator at 4°C until use.
-
Protocol 3: Glycan-Protein Binding Assay
This protocol describes a typical procedure for probing the fabricated glycan array with a fluorescently labeled lectin.
Materials:
-
Fabricated N-Acetyllactosamine microarray slide
-
Fluorescently labeled lectin (e.g., Cy3- or Alexa Fluor-labeled)
-
Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffers (PBST and PBS)
-
Microarray scanner
-
Image analysis software
Procedure:
-
Blocking:
-
Incubate the glycan microarray slide with binding buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Lectin Incubation:
-
Dilute the fluorescently labeled lectin to the desired concentration (e.g., 1-10 µg/mL) in the binding buffer.
-
Apply the lectin solution to the microarray surface and incubate for 1 hour at room temperature in a humid chamber, protected from light.
-
-
Washing:
-
Wash the slide sequentially with PBST and PBS to remove unbound lectin.
-
Rinse with deionized water.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Use image analysis software to quantify the fluorescence intensity of each spot.[8][9]
-
Calculate the mean fluorescence intensity and standard deviation for replicate spots.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Glycan Array Fabrication
Caption: Workflow for glycan array fabrication and analysis.
Diagram 2: Signaling Pathway of Lectin Recognition
Caption: Lectin recognition of immobilized N-Acetyllactosamine.
References
- 1. Examining Galectin Binding Specificity Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 7. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with N-acetyllactosamine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic labeling of cells using N-acetyllactosamine (LacNAc) precursors. This powerful technique, a cornerstone of metabolic glycoengineering, enables the introduction of bioorthogonal chemical reporters into cellular glycans for visualization, identification, and functional studies of glycoconjugates. The protocols provided herein detail both metabolic incorporation of LacNAc analogs and chemoenzymatic labeling of cell-surface LacNAc.
N-acetyllactosamine is a fundamental disaccharide unit found in a vast array of complex glycans on the cell surface and secreted proteins.[1] These glycans play critical roles in cell-cell recognition, immune responses, and pathogen binding.[1] The ability to specifically label and study LacNAc-containing glycans provides invaluable insights into these biological processes and offers opportunities for therapeutic development.[1]
Metabolic glycoengineering leverages the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing bioorthogonal functional groups, such as azides or alkynes, into glycoconjugates.[2][3] This is achieved by feeding cells precursor molecules that are structurally similar to natural monosaccharides. Once incorporated, the bioorthogonal handle can be selectively reacted with a complementary probe for detection and analysis.[4]
Alternatively, a highly specific chemoenzymatic approach can be employed to label existing cell-surface LacNAc residues. This method utilizes a specific glycosyltransferase to attach a modified sugar donor, containing a bioorthogonal handle, directly onto the terminal LacNAc units of cell surface glycans.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for metabolic labeling experiments. It is important to note that optimal conditions can vary significantly between cell lines and experimental setups.
Table 1: Recommended Concentration of Azido-Sugar Precursors for Metabolic Labeling
| Precursor | Cell Line | Concentration (µM) | Incubation Time | Key Findings |
| Ac4ManNAz | A549 | 10 | 3 days | Sufficient labeling efficiency for cell tracking and proteomic analysis with minimal effects on cell proliferation, migration, and metabolism.[7] |
| Ac4ManNAz | A549 | 50 | 3 days | Higher labeling efficiency but resulted in reduced cell proliferation, migration, invasion ability, and altered glycolytic flux.[7] |
| GDP-fucose-ssDNA | Mouse Splenocytes | 20 | Not specified | Achieved saturation labeling for cell-surface LacNAc via chemoenzymatic approach.[4][6] |
Table 2: Cell Viability Assessment Post-Metabolic Labeling
| Assay | Precursor | Cell Line | Concentration (µM) | Effect on Viability |
| Cell Counting Kit-8 | Ac4ManNAz | A549 | 0-50 | No significant change in cell viability was reported, however, metabolic changes were observed at higher concentrations.[7][8] |
| Not specified | Ac4ManNAz | Not specified | Not specified | Treatment with Ac4ManNAz did not affect the viability of the cells.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with an Azido-LacNAc Precursor
This protocol describes a general procedure for the metabolic incorporation of a hypothetical peracetylated azido-N-acetyllactosamine (Ac-Azido-LacNAc) precursor into cellular glycans. The steps are based on established protocols for similar azido-sugars.[9][10]
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated Azido-N-acetyllactosamine (Ac-Azido-LacNAc)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently tagged alkyne probe (e.g., DBCO-fluorophore)
-
Click chemistry reaction buffer
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the incubation period.
-
Prepare Ac-Azido-LacNAc Stock Solution: Dissolve Ac-Azido-LacNAc in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the Ac-Azido-LacNAc stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated precursor.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (for intracellular imaging): If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Click Chemistry Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the alkyne-fluorophore staining solution in a compatible click chemistry reaction buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Chemoenzymatic Labeling of Cell-Surface LacNAc
This protocol describes the specific labeling of terminal LacNAc on the cell surface using a fucosyltransferase and an azido-fucose donor, based on the LacNAc-seq method.[5][6]
Materials:
-
Live cells expressing surface LacNAc
-
Recombinant α-1,3-fucosyltransferase (1,3-FucT)
-
GDP-fucose-azide (GDP-Fuc-N3)
-
Reaction buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescently tagged alkyne probe (e.g., DBCO-fluorophore)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in reaction buffer.
-
Labeling Reaction: To the cell suspension, add 1,3-FucT and GDP-Fuc-N3 to a final concentration of 20 µM.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove unreacted reagents.
-
Click Chemistry Reaction: Resuspend the cells in a solution containing the alkyne-fluorophore and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of LacNAc precursors.[7][11]
Materials:
-
Cells treated with LacNAc precursor at various concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Precursor Treatment: Treat the cells with various concentrations of the LacNAc precursor for the desired incubation time (e.g., 3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Metabolic incorporation of an Ac-Azido-LacNAc precursor.
Caption: Workflow for metabolic labeling with an azido-sugar precursor.
Caption: Chemoenzymatic labeling of cell-surface LacNAc.
References
- 1. benchchem.com [benchchem.com]
- 2. thno.org [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoenzymatic Measurement of LacNAc in Single-Cell Multiomics Reveals It as a Cell-Surface Indicator of Glycolytic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
Troubleshooting & Optimization
Optimizing glycosylation reaction conditions with N-Acetyllactosamine heptaacetate
Technical Support Center: Glycosylation with N-Acetyllactosamine Heptaacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for optimizing enzymatic glycosylation reactions using this compound as a glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as a glycosyl donor?
Using a peracetylated sugar donor like this compound can be advantageous in chemical glycosylation strategies, often activated by Lewis acids.[1] However, for enzymatic synthesis, the acetyl protecting groups must be removed for the glycosyltransferase to recognize the sugar. Chemoenzymatic strategies may involve the use of protecting groups to selectively modify specific sites on an oligosaccharide.[2]
Q2: Which types of enzymes are used for glycosylation with N-Acetyllactosamine acceptors?
Glycosyltransferases are the primary enzymes used.[3] These enzymes are highly specific, catalyzing the transfer of a sugar moiety from an activated donor to an acceptor molecule.[3][4] The choice of enzyme dictates the resulting glycosidic linkage (e.g., α1-3, β1-4).[4] Common examples include galactosyltransferases and fucosyltransferases, which recognize N-acetyllactosamine as an acceptor substrate.[4][5]
Q3: What are the typical starting conditions for an enzymatic reaction involving a LacNAc acceptor?
Optimal reaction conditions are enzyme-dependent but generally fall within a specific range. For a bacterial β1,3-galactosyltransferase (β3GalT), optimal conditions were found to be 100 mM HEPES buffer at pH 7.5 with the presence of 5 mM Mg²⁺.[6] Many glycosyltransferases require a divalent cation like Mn²⁺ or Mg²⁺ for activity.[7] Temperature is also a critical parameter, with many reactions conducted at temperatures ranging from 15°C to 37°C.[8][9]
Q4: How can I monitor the progress of the glycosylation reaction?
Reaction progress can be monitored by analyzing the consumption of substrates and the formation of the product over time. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the acceptor and the appearance of a new, higher-polarity product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on substrate conversion and product formation.
-
Mass Spectrometry (MS): Confirms the identity of the product by its molecular weight.[5]
-
Autoradiography: If using a radiolabeled donor sugar, the transfer to an immobilized acceptor can be monitored.[5]
Q5: Why is byproduct formation a common issue and how can it be addressed?
Byproduct formation is a significant challenge in glycosylation reactions.[10] In enzymatic reactions, the nucleotide diphosphate (B83284) (e.g., UDP, GDP) released from the donor sugar can be a potent inhibitor of the glycosyltransferase.[11] This can be addressed by adding an alkaline phosphatase (AP) to the reaction mixture, which degrades the inhibitory byproduct.[11] In chemical glycosylation, side reactions can lead to products like N-glycosyl succinimides or result from the loss of protecting groups, lowering the overall yield.[1][10]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the glycosylation process.
Problem 1: Low or No Glycosylated Product Yield
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Perform an activity assay with a known standard substrate to confirm enzyme viability. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). |
| Inhibitory Byproduct Accumulation | Add alkaline phosphatase (AP) to the reaction (e.g., 10 U) to degrade the nucleotide diphosphate (UDP, GDP) byproduct, which can inhibit the glycosyltransferase.[11] |
| Suboptimal Reaction Conditions | Optimize the reaction pH, temperature, and concentration of required metal cofactors (e.g., Mg²⁺, Mn²⁺).[6][7] Perform small-scale trial reactions across a range of conditions. |
| Poor Substrate Solubility | For poorly soluble acceptors or donors, consider adding a small percentage of an organic co-solvent like acetone (B3395972) or trimethyl phosphate (B84403) (20-80%).[12] |
| Incorrect Donor-to-Acceptor Ratio | An excess of the donor sugar (e.g., 1.5 to 2-fold excess) is often used to drive the reaction to completion.[6][11] |
| Donor Hydrolysis | Ensure the stability of the activated sugar donor under the reaction conditions. Analyze a control reaction without the acceptor to check for donor degradation. |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Enzyme Regioselectivity Issues | Some enzymes can form multiple linkage isomers (e.g., β1-4 and β1-6).[9][12] Use a highly regioselective enzyme or modify reaction conditions (e.g., temperature, co-solvents) which can influence the product ratio.[9][12] |
| Deacetylation of Product/Substrate | If using acetylated substrates in a multi-step chemoenzymatic synthesis, ensure that reaction conditions (e.g., pH) do not promote the premature loss of these protecting groups.[1] |
| Reaction Time Too Long | Prolonged reaction times can sometimes lead to product degradation or the formation of undesired side products. Determine the optimal reaction time by monitoring product formation and stop the reaction once it plateaus. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Substrates | If the product has similar chromatographic properties to the starting materials, purification can be difficult. |
| Solid-Phase Extraction (SPE): Can be used to isolate oligosaccharides.[6] | |
| Gel Filtration Chromatography: Separates molecules based on size, which is effective for removing enzymes and larger substrates.[9] | |
| Presence of Partially Deacetylated Species | In chemical synthesis, incomplete reactions can lead to a mix of partially protected products.[1] A re-acetylation step after the initial glycosylation can create a single, fully acetylated product, simplifying purification.[1] |
Experimental Protocols
General Protocol for Enzymatic Glycosylation
This protocol provides a template for a typical glycosylation reaction using a glycosyltransferase (e.g., a β-galactosyltransferase) and an N-acetyllactosamine-based acceptor.
1. Materials and Reagents:
-
Glycosyltransferase (e.g., β1,3GalT)
-
Acceptor Substrate (e.g., GlcNAc-linker)
-
Activated Donor Sugar (e.g., UDP-Galactose)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)[6]
-
Metal Cofactor (e.g., 20 mM MgCl₂)[6]
-
Dithiothreitol (DTT, 1 mM)[6]
-
Alkaline Phosphatase (AP, 10 U)[6]
-
Deionized Water
2. Reaction Setup (Analytical Scale):
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Add alkaline phosphatase (10 U).[6]
-
Initiate the reaction by adding the glycosyltransferase (e.g., 2-10 mU).[6]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
3. Reaction Monitoring:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Stop the reaction in the aliquot by boiling for 2 minutes or adding an equal volume of cold ethanol.
-
Centrifuge to pellet the precipitated enzymes.
-
Analyze the supernatant by TLC or HPLC to determine the extent of substrate conversion.
4. Reaction Quenching and Product Purification:
-
Once the reaction has reached completion (as determined by monitoring), terminate it by heating at 95°C for 5 minutes.
-
Centrifuge the mixture at high speed to remove precipitated proteins.
-
The supernatant containing the glycosylated product can be purified using methods like solid-phase extraction or gel filtration chromatography.[6]
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for enzymatic glycosylation reactions.
Caption: A decision tree for troubleshooting low-yield glycosylation reactions.
References
- 1. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
- 5. Glycosyltransferase assays utilizing N-acetyllactosamine acceptor immobilized on a cellulose membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycosyltransferases - CAZypedia [cazypedia.org]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficient enzymatic synthesis of N-acetyllactosamine in an organic co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in N-Acetyllactosamine heptaacetate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Acetyllactosamine heptaacetate.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, focusing on the critical glycosylation step.
Q1: My glycosylation reaction yield is very low. What are the primary factors I should investigate?
Low yield in the glycosylation step to form the N-Acetyllactosamine backbone is a frequent issue. The primary factors to scrutinize are the purity of your starting materials (glycosyl donor and acceptor), the activity of the catalyst, and the strictness of anhydrous reaction conditions.
-
Starting Material Purity: Both the glycosyl donor (e.g., a galactose derivative) and the glycosyl acceptor (e.g., a glucose derivative) must be of high purity and, most importantly, completely dry.
-
Catalyst Activity: Lewis acid catalysts like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) are highly sensitive to moisture. Ensure they are from a recently opened bottle or have been properly stored.
-
Anhydrous Conditions: The reaction is extremely sensitive to water, which can deactivate the catalyst and hydrolyze the glycosyl donor. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen). Molecular sieves (4Å) are essential for scavenging trace amounts of moisture.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
The most common side product is the self-condensation of the glycosyl donor or the formation of orthoesters.
-
Orthoester Formation: This can occur when using certain activating reagents. Changing the solvent system, for instance from pure dichloromethane (B109758) to a mixture with ether, can sometimes suppress orthoester formation.
-
Glycosyl Donor Hydrolysis: If you notice the hydrolyzed donor on your TLC plate, it is a clear indication of moisture in your reaction. Re-evaluate your drying procedures for solvents, reagents, and glassware.
-
Anomerization: The formation of the undesired α-anomer instead of the desired β-anomer can be influenced by the solvent. Nitrile-containing solvents like acetonitrile (B52724) can promote the formation of the β-linkage through neighboring group participation of the N-acetyl group at C-2.
Q3: My reaction seems to stall and does not go to completion. What steps can I take?
A stalled reaction, where starting materials are still present after the expected reaction time, can often be attributed to catalyst deactivation or insufficient activation energy.
-
Check Catalyst: The most common cause is a deactivated catalyst due to moisture.
-
Add More Catalyst: If you are confident in your anhydrous setup, a small, additional amount of catalyst can be added to the reaction mixture.
-
Increase Temperature: If the reaction is being run at a low temperature (e.g., -20 °C or 0 °C), a slight and gradual increase in temperature may help push the reaction to completion. Monitor carefully by TLC to avoid degradation.
Q4: How critical is the choice of the glycosyl donor and acceptor protecting groups?
Protecting groups are crucial for directing the stereochemical outcome and preventing side reactions. For the synthesis of the β-1,4 linkage in N-Acetyllactosamine, a participating protecting group at the C-2 position of the galactose donor (like an acetyl group) is essential to ensure the formation of the desired β-anomer. The choice of protecting groups on the acceptor will influence its reactivity. A less sterically hindered acceptor hydroxyl group (e.g., at C-4 of a glucose derivative) will generally lead to higher yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes how different experimental parameters can influence the overall yield of the glycosylation reaction. This data is compiled from typical observations in carbohydrate chemistry.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Consideration |
| Catalyst | TMSOTf (0.1 eq) | 75-85% | BF₃·OEt₂ (1.2 eq) | 65-75% | TMSOTf is often more efficient but also more sensitive to moisture. |
| Solvent | Dichloromethane (DCM) | 70-80% | Acetonitrile (MeCN) | 75-85% | Acetonitrile can promote β-linkage formation via neighboring group participation. |
| Temperature | 0 °C to rt | 78% | -20 °C to 0 °C | 82% | Lower temperatures can improve stereoselectivity and reduce side products. |
| Additives | No Molecular Sieves | < 40% | Activated 4Å Sieves | > 80% | Molecular sieves are critical for maintaining anhydrous conditions. |
Experimental Protocols
General Protocol for Glycosylation
This protocol describes a typical glycosylation reaction to form the N-Acetyllactosamine backbone, followed by deprotection.
-
Preparation:
-
Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator.
-
Assemble the reaction apparatus (round-bottom flask with a stir bar, dropping funnel, and nitrogen/argon inlet) and flame-dry under an inert atmosphere.
-
Add freshly activated 4Å molecular sieves to the reaction flask.
-
-
Reaction Setup:
-
Dissolve the glycosyl acceptor (e.g., a suitably protected glucose derivative, 1.0 eq) and the glycosyl donor (e.g., a galactose trichloroacetimidate (B1259523) derivative, 1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Stir the mixture over the molecular sieves for 30 minutes under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
-
Initiation:
-
Slowly add the catalyst (e.g., TMSOTf, 0.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash them with DCM.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected disaccharide.
-
-
Deprotection (Acetylation/De-O-acetylation):
-
The final this compound is typically obtained after a series of deprotection and acetylation steps, which will vary based on the protecting groups used in the glycosylation.
-
Visualizations
General Synthesis Workflow
The following diagram outlines the key stages in the synthesis of this compound.
Caption: Key stages in this compound synthesis.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yields.
Caption: A troubleshooting flowchart for low yield diagnosis.
Technical Support Center: Purification of N-Acetyllactosamine Heptaacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of N-Acetyllactosamine heptaacetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities typically include:
-
Unreacted Starting Material: N-acetyllactosamine that was not fully acetylated.
-
Partially Acetylated Intermediates: Molecules where not all seven hydroxyl groups have been acetylated.
-
Anomers: The peracetylation process can result in a mixture of α- and β-anomers of the final product.[1][2]
-
Reagents and Catalysts: Residual acetic anhydride, pyridine, sodium acetate (B1210297), or other catalysts used in the acetylation step.[1][3]
-
Structural Isomers: If the starting N-acetyllactosamine was synthesized enzymatically, it might contain isomers like the Galβ(1→6)GlcNAc linkage instead of the desired Galβ(1→4)GlcNAc.[4]
Q2: How do I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired product from impurities. A p-anisaldehyde stain is typically effective for visualizing carbohydrate spots.[5]
Q3: My purified product is an oil or foam, but I expected a solid. What should I do?
A3: Peracetylated sugars can sometimes be difficult to crystallize and may initially present as amorphous foams or oils, especially if trace amounts of solvent or impurities are present. Ensure all solvent is removed under high vacuum. If it remains an oil, attempt recrystallization from a solvent system like ethanol/water or diethyl ether/hexane. Alternatively, the purified, amorphous solid is often suitable for subsequent deprotection steps without crystallization.
Q4: How can I confirm the identity and purity of my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and purity of this compound.[1]
-
¹H NMR will show characteristic peaks for the acetyl groups (around δ 1.9-2.1 ppm) and the anomeric protons (δ 4.5-6.0 ppm). The coupling constants of the anomeric protons can be used to confirm the β-linkage.
-
¹³C NMR provides a carbon fingerprint of the molecule. Purity can be assessed by the absence of signals corresponding to impurities and by techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation on TLC plate. | The solvent system (eluent) is either too polar or not polar enough. | Test a range of solvent systems with varying polarity. A good starting point for peracetylated sugars is a mixture of ethyl acetate and hexane.[6] Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the product spot. |
| Streaking of spots on the TLC plate. | The sample is too concentrated. The sample is acidic or basic. | Dilute the sample before spotting. Add a drop of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent. |
| Product co-elutes with an impurity during column chromatography. | The solvent system does not provide sufficient resolution. The column was packed improperly, leading to channeling. The column was overloaded with the crude sample. | Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7] Repack the column carefully, ensuring a uniform and bubble-free silica (B1680970) bed. Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 weight ratio). |
| Low yield of purified product. | The product was not fully eluted from the column. Some fractions containing the product were discarded. The compound is unstable on silica gel. | After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to check for any remaining product. Analyze all fractions by TLC before combining them. Minimize the time the compound spends on the silica gel; use flash chromatography with applied pressure for faster elution. |
| Multiple spots in the "pure" product fraction after column chromatography. | Fractions were mixed incorrectly. The compound degraded during solvent removal (e.g., rotary evaporation at high temperature). | Re-run the column on the impure fractions. Always use TLC to check the purity of combined fractions before solvent removal. Remove solvent at a lower temperature (e.g., <40°C). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal solvent system for column chromatography and for monitoring the purification.
-
Preparation: Prepare several eluent systems of varying polarity. Common systems for peracetylated sugars are mixtures of ethyl acetate (EtOAc) and hexane.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Use a capillary tube to spot a small amount onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. After the solvent has evaporated, dip the plate in a p-anisaldehyde staining solution, then gently heat it with a heat gun until colored spots appear.
-
Optimization: The ideal solvent system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.25-0.35.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying the crude product.
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis (e.g., 20% EtOAc in hexane).
-
Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Apply gentle pressure (e.g., from an air or nitrogen line) to begin eluting the compounds.
-
Start collecting fractions in test tubes or vials. If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC (as described in Protocol 1).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Solvent Systems for TLC and Column Chromatography
The selection of an appropriate eluent is critical for separation. This table provides starting points for developing a suitable solvent system for peracetylated disaccharides on silica gel.
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 10-20% Ethyl Acetate / Hexane | Low | Eluting non-polar byproducts. |
| 30-50% Ethyl Acetate / Hexane | Medium | Good starting range for eluting the product. [8] |
| 60-100% Ethyl Acetate / Hexane | Medium-High | Eluting the product or more polar impurities. |
| 5% Methanol / Dichloromethane | High | Eluting highly polar impurities or partially acetylated compounds. |
Table 2: Representative ¹H NMR Chemical Shifts for Peracetylated Sugars
While the exact shifts for this compound must be determined experimentally, this table provides typical ranges for key protons in related structures dissolved in CDCl₃.[9][10][11]
| Proton Type | Chemical Shift Range (δ, ppm) | Notes |
| Acetyl methyl protons (-COCH₃) | 1.90 - 2.20 | Seven singlets are expected, some may overlap. |
| Amide methyl proton (NHCOCH₃) | ~1.90 | Typically distinct from the O-acetyl signals. |
| Ring protons | 3.50 - 5.40 | A complex region of overlapping multiplets. |
| Anomeric protons (H-1, H-1') | 4.50 - 6.00 | Position and coupling constant are diagnostic of stereochemistry. The β-anomer of the reducing end GlcNAc typically appears around 5.5-6.0 ppm. |
| Amide proton (-NH) | 5.50 - 6.50 | Often a doublet, can be broad. Disappears upon D₂O exchange. |
Visualizations
Workflow for Purification and Analysis
The following diagram illustrates the general workflow from a crude reaction mixture to a pure, characterized product.
Caption: A flowchart of the purification and analysis process.
Troubleshooting Decision Tree for Column Chromatography
This diagram provides a logical path for troubleshooting common issues encountered during column chromatography.
Caption: A decision tree for troubleshooting column chromatography.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 4. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eprints.uad.ac.id [eprints.uad.ac.id]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. web.pdx.edu [web.pdx.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Preventing byproduct formation in glycosylation reactions
Welcome to the Technical Support Center for Glycosylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during glycosylation reactions and provides practical solutions.
Q1: My glycosylation reaction is producing a significant amount of orthoester byproduct. How can I prevent this?
A1: Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at C-2 (e.g., an acyl group like acetate (B1210297) or benzoate) under neutral or basic conditions. The orthoester can sometimes be rearranged to the desired 1,2-trans glycoside, but it is often preferable to prevent its formation in the first place.
Troubleshooting Steps:
-
Maintain Mildly Acidic Conditions: Keeping the reaction mixture mildly acidic is crucial to disfavor orthoester formation. The addition of a catalytic amount of a Brønsted acid or a Lewis acid promoter can help.
-
Monitor Reaction pH: If your reaction conditions tend to become basic, consider using a non-basic acid scavenger.
-
Rearrangement: If orthoesters have already formed, they can sometimes be converted to the desired product by treatment with an acid catalyst.
Q2: I am observing poor anomeric selectivity in my reaction, resulting in a mixture of α and β anomers. How can I improve this?
A2: Achieving high anomeric selectivity is a central challenge in glycosylation. The stereochemical outcome is influenced by several factors, including the choice of protecting groups, solvent, and reaction temperature.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
For 1,2-trans glycosides: Use a "participating" acyl group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor. This group will form a cyclic intermediate that blocks one face of the sugar, directing the acceptor to attack from the opposite face.
-
For 1,2-cis glycosides: A "non-participating" group (e.g., a benzyl (B1604629) ether) at C-2 is required. However, this often leads to lower selectivity. In such cases, other factors like solvent and temperature become even more critical. The use of ethereal solvents can favor the formation of α-glycosides, while nitrile solvents may increase the yield of β-glycosides.[1]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Ethereal solvents like diethyl ether can promote the formation of α-glycosides, whereas dichloromethane (B109758) may favor β-glycosides.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring a more SN2-like reaction mechanism.[2] It is also important to maintain a constant temperature throughout the reaction, as gradual warming can lead to inconsistent results.
Q3: My reaction with a trichloroacetimidate (B1259523) donor is generating a trichloroacetamide (B1219227) byproduct that is difficult to remove. What is the best way to purify my product?
A3: The trichloroacetamide byproduct formed from trichloroacetimidate donors can indeed be challenging to separate from the desired glycoside by column chromatography alone.
Troubleshooting Steps:
-
Aqueous Work-up: A simple and effective method is to wash the organic layer with a basic aqueous solution, such as 1 M NaOH, during the work-up.[3] This will hydrolyze the amide byproduct, making it water-soluble and easily removable. This procedure is generally compatible with acetyl protecting groups.
-
Tagging Strategy: For removal of excess glycosyl acceptor or the hydrolyzed donor (lactol), these can be derivatized with a basic tag. A subsequent wash with an acidic solution will then remove these tagged byproducts.[3]
Q4: I am struggling with the formation of byproducts due to the hydrolysis of my glycosyl donor. How can I minimize this?
A4: Hydrolysis of the glycosyl donor is a common issue, especially in the presence of trace amounts of water. This leads to the formation of the corresponding lactol and reduces the yield of the desired glycoside.
Troubleshooting Steps:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. This includes using dry solvents, freshly activated molecular sieves, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Azeotropic Removal of Water: Before starting the reaction, azeotropically remove any residual water from the glycosyl donor and acceptor by dissolving them in dry toluene (B28343) and evaporating the solvent under reduced pressure.[4][5]
Data Presentation: Impact of Reaction Parameters on Anomeric Selectivity
The following tables summarize quantitative data on how different experimental parameters can influence the stereochemical outcome of glycosylation reactions.
Table 1: Effect of C-6 Protecting Group on α/β Selectivity
| Glycosyl Donor | Glycosyl Acceptor | α/β Ratio | Yield | Reference |
| N-phenyltrifluoroacetimidate (PTFAI) donor with C-6 acetyl group | 34 | 5.3 - 11.2 / 1 | Good | [1] |
| N-phenyltrifluoroacetimidate (PTFAI) donor with C-6 benzoyl group | 35 | 16.4 / 1 | Good | [1] |
Table 2: Influence of Solvent on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Solvent | α/β Ratio | Reference |
| Thioglycoside with non-participating group | Not specified | Diethyl ether | 10 / 1 | [1] |
| Thioglycoside with non-participating group | Not specified | Dichloromethane | 1 / 8 | [1] |
Table 3: Impact of Temperature on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Temperature | α/β Ratio | Reference |
| L-idose thioglycoside | Methanol | 0 °C | 50 / 50 | [6][7] |
| L-idose thioglycoside | Methanol | 35 °C | 97 / 3 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor [4]
-
Preparation of Reactants: a. To a pear-shaped flask, add the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.0–3.0 equiv.). b. Remove residual water by azeotropic distillation with dry toluene. c. Place the flask under high vacuum for at least 3 hours and then purge with argon gas.
-
Preparation of Molecular Sieves: a. Activate powdered molecular sieves in a drying oven at 300°C for 2 hours. b. Transfer the activated sieves to a two-necked round-bottom flask and heat at 300°C for 2 hours under vacuum. c. Allow the flask to cool to room temperature and then purge with argon gas.
-
Glycosylation Reaction: a. Under an argon atmosphere, add dry dichloromethane (to achieve a concentration of 50–100 mM) to the flask containing the donor and acceptor. b. Transfer this solution to the flask containing the activated molecular sieves via cannula. c. Add N-iodosuccinimide (NIS) (1.2–4.0 equiv.) to the suspension at room temperature. d. Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour. e. Add trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.) to the mixture and continue stirring until the glycosyl donor is consumed (monitor by TLC).
-
Work-up: a. Quench the reaction by adding saturated aqueous NaHCO3. b. Filter the mixture through a pad of Celite®, washing the pad with an organic solvent. c. Wash the organic layer with saturated aqueous Na2S2O3 and then with brine. d. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Glycosylation using a Trichloroacetimidate Donor [5]
-
Preparation of Reactants: a. Follow steps 1a-1c from Protocol 1, using the trichloroacetimidate donor instead of the thioglycoside.
-
Preparation of Molecular Sieves: a. Follow steps 2a-2c from Protocol 1.
-
Glycosylation Reaction: a. Under an argon atmosphere, add dry dichloromethane (to achieve a concentration of 50–100 mM) to the flask containing the donor and acceptor. b. Transfer this solution to the flask containing the activated molecular sieves via cannula. c. Stir the mixture at the desired temperature (e.g., -80°C to 0°C) for 1 hour. d. Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 equiv.) to the suspension and continue stirring until the trichloroacetimidate donor is consumed (monitor by TLC).
-
Work-up: a. Quench the reaction by adding saturated aqueous NaHCO3. b. Filter the mixture through a pad of Celite®, washing the pad with an organic solvent. c. Wash the organic layer with brine. d. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography.
Protocol 3: Removal of Trichloroacetamide Byproduct [3]
-
Following the glycosylation reaction with a trichloroacetimidate donor, perform the initial work-up as described in Protocol 2 (steps 4a and 4b).
-
Transfer the organic filtrate to a separatory funnel.
-
Wash the organic layer with 1 M aqueous NaOH solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Proceed with column chromatography for further purification.
Visualizations
Caption: Common byproduct formation pathways in glycosylation reactions.
Caption: Troubleshooting workflow for common glycosylation byproducts.
Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.
References
- 1. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Direct Glycosylation with N-Acetylated Donors
Welcome to the technical support center for direct glycosylation reactions involving N-acetylated donors like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are direct glycosylation reactions with N-acetylated donors so challenging?
A1: Direct glycosylation with N-acetylated donors is inherently difficult primarily due to the "neighboring group participation" of the N-acetyl group at the C-2 position.[1][2][3] Instead of the desired reaction with the glycosyl acceptor, the amide oxygen of the N-acetyl group can attack the anomeric center. This leads to the formation of a stable 1,2-oxazoline or a related bicyclic intermediate.[1][2][3] This side reaction significantly reduces the yield of the desired glycoside and complicates product purification.[3][4] Furthermore, N-acetylated donors are often less reactive than other N-modified donors, sometimes requiring harsh reaction conditions like high temperatures, which can lead to further side reactions.[3][4]
Q2: What is an oxazoline (B21484) byproduct, and why is its formation a problem?
A2: An oxazoline byproduct is a stable, five-membered heterocyclic compound formed by the intramolecular attack of the C-2 N-acetyl group on the anomeric carbon (C-1).[1][3] Its formation is a major issue for several reasons:
-
Reduced Yield: It consumes the glycosyl donor in an unproductive side reaction, lowering the yield of the target oligosaccharide.[1][2]
-
Reactivity Issues: While oxazolines can themselves be used as glycosyl donors, they are generally stable and require harsh activation conditions (e.g., strong acids, high heat) to react with acceptors.[3][5]
-
Stereochemical Control: The formation of the oxazoline intermediate often dictates the stereochemical outcome, typically leading to the 1,2-trans product (e.g., β-glycosides for GlcNAc). This makes the synthesis of the thermodynamically less stable 1,2-cis (α) glycosides particularly challenging.
Q3: Are there alternatives to using N-acetylated donors directly?
A3: Yes. To bypass the challenges of neighboring group participation, chemists often use "non-participating" protecting groups at the C-2 position. A common strategy involves using a 2-azido (N₃) group, which is later reduced to an amine and then acetylated at the end of the synthesis. Other protecting groups like phthalimido (NPhth) or trichloroethoxycarbonyl (Troc) are also used to prevent the formation of the oxazoline intermediate.[3][6] However, these approaches require additional synthetic steps for protection and deprotection, making direct glycosylation an attractive, albeit challenging, goal.[1][2]
Troubleshooting Guide
Problem 1: My glycosylation reaction has a very low yield or did not work at all.
| Possible Cause | Troubleshooting Step | Explanation |
| Dominant Oxazoline Formation | 1. Change the Promoter/Activator: Switch to a milder Lewis acid or promoter system. Some metal triflates (e.g., Cu(OTf)₂, Yb(OTf)₃) can be beneficial in balancing donor activation and oxazoline formation.[3][5] 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can disfavor the formation of the thermodynamically stable oxazoline byproduct. | The primary cause of low yields is often the rapid conversion of the activated donor into a stable oxazoline intermediate, preventing the acceptor from reacting.[1][2][3] Adjusting conditions to control this balance is key.[1][2] |
| Low Donor Reactivity | 1. Use an "Armed" Donor: Modify the donor with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) on other positions to increase its reactivity. A 4-O-TBDMS group has been shown to be effective.[4] 2. Increase Temperature: If oxazoline formation is not the primary issue, carefully increasing the temperature or using microwave irradiation may be necessary to drive the reaction forward, though this risks byproduct formation.[4][5] | N-acetylated donors are inherently less reactive ("disarmed") compared to donors with participating ester groups.[4] Enhancing their electronic properties can improve reaction rates. |
| Acceptor Reactivity | 1. Check Acceptor Nucleophilicity: Ensure your glycosyl acceptor is sufficiently nucleophilic. Sterically hindered or electronically deactivated alcohols are challenging substrates. 2. Protecting Group Strategy: The protecting groups on the acceptor can influence its reactivity. Consider altering the protecting group scheme if possible. | A highly reactive donor is ineffective if the acceptor is too hindered or not nucleophilic enough to compete with the intramolecular cyclization of the donor. |
Problem 2: I am getting the wrong anomer (e.g., all β-product when I want α).
| Possible Cause | Troubleshooting Step | Explanation |
| Neighboring Group Participation | 1. Use a Non-Participating Solvent: Solvents like acetonitrile (B52724) can participate in the reaction to form a reactive α-nitrilium-ion intermediate, which can favor α-glycoside formation. 2. In-situ Anomerization: Some conditions, particularly with strong Lewis acids, can promote the in-situ anomerization of the initially formed β-anomer to the more thermodynamically stable α-anomer (anomeric effect). This often requires specific donor/acceptor pairs and conditions.[3] | The N-acetyl group's participation strongly directs the formation of the 1,2-trans product (β for GlcNAc). Overcoming this inherent stereochemical preference is a significant challenge. |
| Reaction Mechanism Control | 1. Promoter Choice: The choice of promoter can influence the reaction mechanism (Sₙ1 vs. Sₙ2). For a 1,2-cis product, conditions that favor an Sₙ2-like pathway are desirable, though difficult to achieve with participating groups. 2. Donor Leaving Group: The anomeric leaving group (e.g., trichloroacetimidate, thioglycoside) can influence the stereochemical outcome. Experiment with different types of donors. | The stereoselectivity is determined by the reaction pathway. The oxazoline pathway almost exclusively yields the 1,2-trans product. Achieving 1,2-cis selectivity requires bypassing this pathway. |
Visualizing the Core Challenge
The following diagram illustrates the competing reaction pathways in direct glycosylation with an N-acetylated donor. The desired pathway leads to the glycoside product, while the undesired, and often dominant, pathway leads to the stable oxazoline byproduct.
References
- 1. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glycosyltransferase Assays with Acetylated Substrates
Welcome to the technical support center for improving the efficiency of glycosyltransferase (GT) assays using acetylated substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on leveraging acetylated substrates to streamline workflows and obtain robust, reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Why Use Acetylated Substrates?
Acetylated or acylated acceptor substrates in glycosyltransferase assays offer a significant advantage in downstream processing. By increasing the hydrophobicity of the substrate, the glycosylated product can be easily separated from the unreacted, more polar nucleotide-sugar donor and other reaction components. This is often achieved through solid-phase extraction on a reverse-phase cartridge (e.g., C18), simplifying product purification and enhancing the overall efficiency of the assay[1].
Troubleshooting Guides
This section addresses common problems that may arise during the setup and execution of glycosyltransferase assays with acetylated substrates.
| Problem | Possible Cause | Solution |
| Low or No Enzyme Activity | 1. Acetyl groups hinder substrate recognition: The acetyl groups on the sugar moiety may sterically block the enzyme's active site. | - Confirm from literature if the specific glycosyltransferase can tolerate acetylated substrates. - In cell-based assays, per-O-acetylated monosaccharides need to be deacetylated by cellular esterases to be converted into the corresponding nucleotide sugar donors[2]. Ensure your cell line has sufficient esterase activity. - For in vitro assays, consider using substrates with fewer acetyl groups or acetylation at positions known not to interfere with binding. |
| 2. Incorrect assay conditions: pH, temperature, or cofactor concentrations may be suboptimal. | - Optimize reaction conditions, including pH, temperature, and divalent cation (e.g., Mn2+) concentrations, as these are critical for glycosyltransferase activity[3]. | |
| 3. Enzyme degradation: The glycosyltransferase may be unstable under the assay conditions. | - Add a carrier protein like bovine serum albumin (BSA) to stabilize the enzyme. - Include protease inhibitors if using a crude enzyme source[3]. | |
| High Background Signal | 1. Non-enzymatic substrate degradation: The acetylated substrate or nucleotide-sugar donor may be unstable. | - Run a no-enzyme control to quantify the level of non-enzymatic degradation. - Optimize incubation time to minimize degradation while allowing for sufficient product formation. |
| 2. Contaminating activities in crude enzyme preparations: Other enzymes in the lysate may interfere with the assay. | - Use purified recombinant glycosyltransferases when possible. - If using cell lysates, consider partial purification to remove interfering enzymes. | |
| 3. Interference with detection method: Components of the reaction mixture may interfere with the detection signal (e.g., fluorescence quenching). | - Run controls without the enzyme or substrate to identify interfering components. - Ensure that the detection wavelength is appropriate for the chosen fluorescent label and that the buffer components do not autofluoresce. | |
| Poor Product Separation/Recovery | 1. Inefficient binding to the solid-phase extraction column: The acylated product may not be hydrophobic enough for quantitative binding. | - Use a longer acyl chain (e.g., caprylic anhydride, C8) to increase the hydrophobicity of the substrate[1]. - Optimize the washing and elution steps of the solid-phase extraction protocol. Ensure the wash buffer is not too stringent, which could lead to premature elution of the product. |
| 2. Incomplete elution from the column: The product may be too tightly bound to the column matrix. | - Adjust the concentration of the organic solvent (e.g., methanol) in the elution buffer to ensure complete recovery of the product[1]. | |
| Inconsistent or Irreproducible Results | 1. Substrate inhibition: High concentrations of the acceptor substrate can sometimes inhibit enzyme activity. | - Perform a substrate titration to determine the optimal concentration range and identify if substrate inhibition is occurring[4]. |
| 2. Pipetting errors: Small reaction volumes can be prone to inaccuracies. | - Use calibrated pipettes and appropriate techniques for handling small volumes. - Prepare a master mix of reagents to minimize pipetting variability. | |
| 3. Variability in substrate quality: The purity and consistency of the acetylated substrate can affect results. | - Ensure the acetylated substrate is of high purity and stored correctly to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Will acetylation of the acceptor substrate affect the kinetic parameters of my glycosyltransferase?
A1: Not necessarily. Studies have shown that for some glycosyltransferases, the Michaelis constant (Km) for acylated and unacylated glycopeptide acceptors are similar[1]. This suggests that the acyl group, particularly when attached at the N-terminus of a peptide, may not significantly interfere with the enzyme's binding affinity for the substrate. However, it is always recommended to perform kinetic analysis to determine the Vmax and Km for your specific enzyme and acetylated substrate combination.
Q2: Can I use per-O-acetylated monosaccharides directly in an in vitro glycosyltransferase assay?
A2: Generally, no. Per-O-acetylated monosaccharides are designed for use in cell-based assays where they can permeate the cell membrane and are subsequently deacetylated by intracellular esterases before being metabolically converted to the active nucleotide-sugar donor[2]. For in vitro assays, you should use an acetylated acceptor substrate (e.g., an acylated peptide or lipid) and a standard nucleotide-sugar donor (e.g., UDP-Galactose).
Q3: How do I choose the right acyl chain length for my acceptor substrate?
A3: The goal is to make the product sufficiently hydrophobic to bind to a reverse-phase column while the unreacted nucleotide-sugar remains in the aqueous phase. A common choice is an eight-carbon chain (caprylic, C8), which has been shown to be effective for retaining the glycosylated product on a C18 cartridge[1]. The optimal chain length may vary depending on the overall properties of your acceptor substrate.
Q4: What are the alternatives to using acetylated substrates for improving assay efficiency?
A4: Several other methods can improve assay efficiency, including:
-
Fluorescence-based detection: Assays like the UDP-Glo™ Glycosyltransferase Assay measure the amount of UDP produced, which is a universal product of many glycosyltransferases. This method is highly sensitive and amenable to high-throughput screening[5][6][7].
-
Phosphatase-coupled assays: These assays measure the release of inorganic phosphate (B84403) from the nucleotide diphosphate (B83284) product and can be monitored using colorimetric reagents like malachite green[8][9][10].
-
Fluorescently labeled substrates: Using a fluorescent tag on the acceptor substrate allows for direct detection of the glycosylated product, often by HPLC[3][11][12][13].
Q5: Can I use acetylated substrates in a high-throughput screening (HTS) format?
A5: Yes, the simplified purification step afforded by acetylated substrates makes them well-suited for HTS. The use of solid-phase extraction in a 96-well plate format can significantly increase the throughput of sample processing.
Quantitative Data Summary
The kinetic parameters of a glycosyltransferase can be influenced by the nature of the acceptor substrate. While direct comparative data for acetylated versus non-acetylated substrates is often specific to the enzyme and substrate , the following table summarizes representative kinetic data for different glycosyltransferases with various acceptor substrates.
| Glycosyltransferase | Acceptor Substrate | Km (µM) | Vmax or kcat | Assay Method | Reference |
| N-acetylglucosaminyltransferase V | Unacylated glycopeptide | Similar to acylated | - | Radioactive | [1] |
| N-acetylglucosaminyltransferase V | Acylated (C8) glycopeptide | Similar to unacylated | - | Radioactive | [1] |
| NbUGT72AY1 | Vanillin | 129 ± 12 | 10.4 ± 0.3 (nmol/min/mg) | UDP-Glo™ | [4] |
| NbUGT72AY1 | Sinapaldehyde | 40 ± 8 | 1.8 ± 0.1 (nmol/min/mg) | UDP-Glo™ | [4] |
| MGAT5 | M592 (pentasaccharide) | 2.3x more potent than truncated | - | Not specified | [14] |
| Human NAT14 | Benzidine | 2.5 ± 0.2 | 1.6 ± 0.1 (nmol/min/mg) | HPLC | [15] |
| Human NAT114B | Benzidine | 3.5 ± 0.4 | 0.9 ± 0.1 (nmol/min/mg) | HPLC | [15] |
Note: This table provides examples of kinetic data for different glycosyltransferase systems and is intended for illustrative purposes. Direct comparisons should be made under identical assay conditions.
Experimental Protocols
Key Experiment: HPLC-Based Glycosyltransferase Assay with a Fluorescently-Labeled and Acylated Peptide Substrate
This protocol outlines a general method for measuring glycosyltransferase activity using a fluorescently-labeled and N-terminally acylated peptide as an acceptor substrate. The acylation facilitates product purification, and the fluorescent label allows for sensitive detection by reverse-phase HPLC.
1. Materials and Reagents
-
Purified glycosyltransferase
-
Fluorescently-labeled and acylated acceptor peptide (e.g., with a C8 acyl group)
-
Nucleotide-sugar donor (e.g., UDP-GalNAc)
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2, 0.1% Triton X-100[3]
-
Stop Solution: e.g., 0.1% Trifluoroacetic acid (TFA)[3]
-
C18 solid-phase extraction cartridges
-
Wash Buffer: e.g., 0.1% TFA in water
-
Elution Buffer: e.g., 80% methanol (B129727) in 0.1% TFA
-
HPLC system with a fluorescence detector
-
Reverse-phase HPLC column (e.g., C18)
2. Assay Procedure
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a predetermined optimal concentration of the fluorescently-labeled and acylated acceptor peptide (e.g., 150 µM), and the nucleotide-sugar donor (e.g., 250 µM) in a total volume of 50 µL[3].
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified glycosyltransferase to the reaction mixture. The amount of enzyme should be optimized to ensure linear product formation over the desired time course.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of the stop solution (0.1% TFA)[3].
-
-
Product Purification (Solid-Phase Extraction):
-
Activate a C18 cartridge by washing with 100% methanol followed by equilibration with the wash buffer.
-
Load the entire reaction mixture onto the equilibrated C18 cartridge. The acylated, glycosylated product will bind to the column.
-
Wash the cartridge with the wash buffer to remove unreacted nucleotide-sugar, salts, and other polar components.
-
Elute the glycosylated product from the cartridge with the elution buffer.
-
-
HPLC Analysis:
-
Dry the eluted sample under vacuum and reconstitute in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column.
-
Separate the glycosylated product from the unreacted acceptor peptide using a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the fluorescently-labeled peptides using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the product by integrating the peak area of the glycosylated product and comparing it to a standard curve of the unglycosylated acceptor peptide.
-
Visualizations
Caption: Workflow for a glycosyltransferase assay with an acetylated substrate.
Caption: A logical troubleshooting guide for glycosyltransferase assays.
References
- 1. Glycosyltransferase assay system utilizing an acylated glycopeptide acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hijacking a biosynthetic pathway yields a glycosyltransferase inhibitor within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 11. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyllactosamine heptaacetate stability issues in solution
Welcome to the technical support center for N-Acetyllactosamine heptaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a peracetylated form of N-Acetyllactosamine (LacNAc), a disaccharide. The seven acetyl groups render the molecule more lipophilic, increasing its solubility in organic solvents and enhancing its ability to cross cell membranes. In biological systems, it is anticipated that cellular esterases hydrolyze the acetyl groups, releasing the biologically active N-Acetyllactosamine. Therefore, it is often used as a protected precursor for in vitro and in vivo studies of LacNAc-mediated biological processes. The non-acetylated LacNAc is a key structural unit in glycoproteins and is involved in cellular recognition and signaling pathways[1][2][3].
Q2: What are the optimal storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C, protected from moisture. For stock solutions, it is recommended to prepare aliquots in an anhydrous aprotic solvent such as DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble and stable?
This compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). It is less soluble in aqueous solutions and protic solvents like ethanol (B145695) and methanol. Stability is generally higher in anhydrous aprotic solvents under neutral pH conditions.
Q4: What are the main causes of this compound degradation in solution?
The primary degradation pathway is the hydrolysis of the acetyl ester groups (deacetylation), which can be catalyzed by acidic or basic conditions. The glycosidic bond is also susceptible to hydrolysis, particularly under strong acidic conditions. The presence of water and elevated temperatures will accelerate these degradation processes.
Q5: Can I use this compound directly in aqueous buffers for my experiments?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility and potential for hydrolysis. The preferred method is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it to the final concentration in the aqueous buffer immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to minimize its effects on the biological system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experiment).- Prepare a more dilute stock solution in DMSO. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound in the stock solution or working solution.- Impure solvent used for stock solution preparation. | - Prepare fresh stock solutions.- Ensure stock solutions are stored properly at -80°C in small aliquots.- Use high-purity, anhydrous DMSO for stock solutions.- Verify the pH of your final aqueous buffer; avoid acidic or basic conditions. |
| Loss of biological activity over time. | Deacetylation of the compound in the working solution, leading to a decreased ability to cross cell membranes. | - Prepare working solutions immediately before use.- Minimize the incubation time of the compound in aqueous solutions, especially at elevated temperatures. |
| Difficulty dissolving the solid compound. | Inappropriate solvent selection. | - Use anhydrous DMSO or DMF for initial dissolution.- Gentle warming and vortexing can aid dissolution. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide a summary based on general principles of peracetylated sugar stability.
Table 1: Relative Stability of this compound in Common Solvents
| Solvent | Relative Polarity | Type | Relative Stability | Notes |
| DMSO (anhydrous) | 0.444 | Aprotic, Polar | High | Recommended for stock solutions. |
| DMF (anhydrous) | 0.386 | Aprotic, Polar | High | Good alternative to DMSO. Can degrade to form amines and formic acid. |
| Acetonitrile (B52724) | 0.460 | Aprotic, Polar | Moderate-High | Can be used, but may be less effective at solubilizing. |
| Ethanol | 0.654 | Protic, Polar | Low-Moderate | Risk of transesterification and hydrolysis. Not recommended for long-term storage. |
| Water/Aqueous Buffers (pH 7.0-7.4) | 1.000 | Protic, Polar | Low | Hydrolysis of acetyl groups is likely. Use for final dilutions immediately before experiments. |
Table 2: Estimated Effect of pH and Temperature on Stability in Aqueous Solutions
| pH Range | Temperature | Relative Stability | Primary Degradation Pathway |
| < 4 | Room Temperature | Very Low | Acid-catalyzed deacetylation and glycosidic bond cleavage. |
| 4 - 6 | Room Temperature | Low | Slow acid-catalyzed deacetylation. |
| 6 - 8 | 4°C | Moderate | Minimal hydrolysis. Recommended for short-term storage of working solutions. |
| 6 - 8 | Room Temperature | Low | Increased rate of hydrolysis compared to 4°C. |
| 6 - 8 | 37°C | Very Low | Significant deacetylation expected during typical cell culture incubation times. |
| > 8 | Room Temperature | Very Low | Base-catalyzed deacetylation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the degradation rate of this compound in a specific solution over time.
-
Materials: Prepared stock solution of this compound in DMSO, test solution (e.g., phosphate-buffered saline, pH 7.4), HPLC system with a UV detector, C18 reverse-phase column.
-
Procedure:
-
Prepare a working solution of this compound in the test solution at the desired final concentration (e.g., 100 µM).
-
Immediately inject a sample (t=0) onto the HPLC system to obtain the initial peak area of the intact compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it onto the HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation products.
-
Calculate the percentage of remaining compound at each time point relative to t=0 to determine the stability profile. An example of an HPLC protocol for related compounds involves a gradient elution with acetonitrile and water[4].
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands | MDPI [mdpi.com]
- 3. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Technical Support Center: Anomeric Selectivity in N-Acetyllactosamine Heptaacetate Glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glycosylation of N-Acetyllactosamine heptaacetate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing anomeric selectivity (α/β ratio) in the glycosylation of this compound?
A1: The stereochemical outcome of the glycosylation of this compound is a multifactorial issue. The final α/β ratio of the glycosidic linkage is influenced by a combination of factors, including the choice of glycosyl donor and acceptor, the promoter or catalyst used, the solvent system, the reaction temperature, and the nature of the protecting groups on both the donor and acceptor. For instance, the use of rare earth metal triflates as promoters has shown that different metals can favor different anomers; for example, in the glycosylation of N-acetylgalactosamine (a C4 epimer of the glucosamine (B1671600) unit in lactosamine), Hf(OTf)₄ has been shown to favor the α-anomer, while Sc(OTf)₃ tends to yield the β-anomer.[1][2]
Q2: How does the choice of solvent affect the anomeric selectivity?
A2: Solvents play a crucial role in stabilizing or destabilizing reaction intermediates, thereby influencing the stereochemical outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) can favor the formation of α-glycosides through the "anomeric effect." Nitrile solvents, such as acetonitrile (B52724), can also promote the formation of α-linkages.[3] The polarity of the solvent is not always a direct predictor of its effect on selectivity.[3] It is often necessary to screen a variety of solvents to determine the optimal conditions for a desired anomer.
Q3: Can temperature be used to control the α/β ratio?
A3: Yes, temperature can significantly impact the anomeric selectivity.[4][5][6] In some systems, increasing the reaction temperature can lead to higher α-selectivity.[4] Conversely, lower temperatures may favor the formation of the β-anomer. This is often due to a shift in the dominant reaction mechanism (e.g., from SN2 to SN1-like) or changes in the conformational equilibrium of the glycosyl donor at different temperatures. It is crucial to carefully control and monitor the reaction temperature to ensure reproducibility.
Q4: What is the role of the promoter in determining anomeric selectivity?
A4: The promoter (or catalyst) is a key determinant of the reaction pathway and, consequently, the anomeric selectivity.[7] Lewis acids like TMSOTf, BF₃·OEt₂, and various metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄, In(OTf)₃) are commonly used.[1][2][7][8] The strength of the Lewis acid can influence the lifetime and nature of the oxocarbenium ion intermediate, which in turn affects the stereochemical outcome. For example, stronger Lewis acids may favor an SN1-like mechanism, leading to a mixture of anomers, while milder conditions might allow for an SN2-like displacement with inversion of configuration at the anomeric center.[7]
Troubleshooting Guides
Problem 1: Poor Anomeric Selectivity (Obtaining a Mixture of α and β Anomers)
| Possible Cause | Suggested Solution |
| Inappropriate Promoter/Catalyst | The chosen promoter may not be optimal for directing the stereoselectivity. Screen a range of Lewis acids with varying strengths. For instance, if you are obtaining a mixture with a strong Lewis acid, consider a milder one. Based on studies with related N-acetylated sugars, you could compare the effects of Sc(OTf)₃ and Hf(OTf)₄ to favor β or α products, respectively.[1][2] |
| Suboptimal Solvent | The solvent may not be adequately directing the stereochemistry. If using a non-participating solvent like dichloromethane (B109758), consider switching to a solvent known to influence selectivity, such as acetonitrile or an ether like THF for favoring the α-anomer.[3] |
| Incorrect Reaction Temperature | The reaction may be running at a temperature that allows for competing reaction pathways. Try lowering the temperature to favor the kinetic product (often the β-anomer in SN2-type reactions) or raising it if the thermodynamic α-product is desired.[4][5][6] |
| Unfavorable Donor/Acceptor Stoichiometry | The ratio of the glycosyl donor to the acceptor can influence the reaction outcome.[1] Experiment with varying the stoichiometry; for instance, using a larger excess of the acceptor might favor the formation of the β-glycoside in some cases.[2] |
Problem 2: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Decomposition of the Glycosyl Donor | N-acetylated glycosyl donors can be prone to decomposition or the formation of stable oxazoline (B21484) byproducts, which are unreactive.[1] Ensure anhydrous reaction conditions and consider using a less harsh promoter or lowering the reaction temperature. The use of molecular sieves is critical to remove any trace amounts of water. |
| Insufficient Promoter Activity | The chosen promoter may not be strong enough to activate the glycosyl donor effectively. Consider using a more potent Lewis acid or increasing the stoichiometric amount of the promoter.[7] |
| Low Nucleophilicity of the Acceptor | If you are using a hindered or electronically deactivated alcohol as the acceptor, the reaction rate will be slow. A more powerful activating system for the donor might be required. |
| Incomplete Reaction | Monitor the reaction progress carefully using TLC or HPLC. If the reaction stalls, a small, fresh portion of the promoter can sometimes restart it. Be cautious not to add too much, as this can lead to side reactions. |
Data Presentation
Table 1: Effect of Promoter on Anomeric Selectivity in the Glycosylation of Peracetylated N-Acetyl-Hexosamines (Illustrative Data from Related Systems)
| Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Reference |
| Peracetylated GalNAc | 5-chloro-1-pentanol | Hf(OTf)₄ | 1,2-dichloroethane (B1671644) | >6:1 | [1][2] |
| Peracetylated GalNAc | 5-chloro-1-pentanol | Sc(OTf)₃ | 1,2-dichloroethane | 1:9 | [1][2] |
| Peracetylated GalNAc | Benzyl Alcohol | Hf(OTf)₄ | 1,2-dichloroethane | Exclusive α | [1][2] |
| Peracetylated GalNAc | Benzyl Alcohol | Sc(OTf)₃ | 1,2-dichloroethane | 1:9 | [1][2] |
| Peracetylated ManNAc | Simple Alcohols | InBr₃ | Dichloromethane | Predominantly α | [7] |
| Peracetylated ManNAc | Simple Alcohols | In(OTf)₃ | Dichloromethane | Mixture | [7] |
Note: This table presents data from closely related N-acetylated hexosamines to illustrate the potential effects of different promoters. The exact ratios for this compound may vary.
Experimental Protocols
General Protocol for TMSOTf-Promoted Glycosylation of an N-Acetylglucosamine Donor (Adaptable for this compound)
This protocol is based on a general procedure for the glycosylation of an N-acetylglucosamine donor and can be adapted for this compound.[9]
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous 1,2-dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Activated molecular sieves (4 Å)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and activated 4 Å molecular sieves.
-
Anhydrous 1,2-dichloroethane is added, and the mixture is stirred under a nitrogen atmosphere for 30 minutes at room temperature.
-
The reaction mixture is then cooled to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).
-
TMSOTf (0.1-0.3 eq.) is added dropwise via syringe.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine (Et₃N).
-
The mixture is diluted with dichloromethane and filtered through a pad of Celite to remove the molecular sieves.
-
The filtrate is washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
-
The α/β ratio of the product is determined by ¹H NMR spectroscopy.
Visualizations
Caption: Factors influencing anomeric selectivity in glycosylation.
Caption: General experimental workflow for glycosylation.
References
- 1. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for N-Acetyllactosamine (LacNAc) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for protecting group strategies in the synthesis of N-acetyllactosamine (LacNAc) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl groups in LacNAc synthesis, and what are their primary applications?
A1: The most common protecting groups for hydroxyl groups in N-acetyllactosamine synthesis are acyl (e.g., acetyl, benzoyl) and ether (e.g., benzyl (B1604629), silyl) groups. Acyl groups, like acetyl (Ac), are often used for temporary protection and can be removed under basic conditions. Benzyl (Bn) ethers are robust and stable to a wide range of reaction conditions, making them suitable for multi-step syntheses; they are typically removed by catalytic hydrogenation. Silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS), are bulky and can be used for the selective protection of primary alcohols. The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection.
Q2: What is an orthogonal protecting group strategy, and why is it important in LacNAc derivative synthesis?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. This is crucial in the synthesis of complex oligosaccharides like LacNAc derivatives because it allows for the selective deprotection of a single hydroxyl group for glycosylation or other modifications, while the rest of the molecule remains protected. For example, a molecule might contain both an acid-labile silyl ether and a benzyl ether that is removed by hydrogenation, allowing for stepwise chemical transformations.
Q3: How can I selectively protect the primary hydroxyl groups (C6 and C6') of LacNAc?
A3: The primary hydroxyl groups at the C6 and C6' positions of LacNAc are generally more reactive than the secondary hydroxyls due to less steric hindrance. Bulky silylating agents like tert-butyldiphenylsilyl chloride (TBDPSCl) can be used for the regioselective protection of these primary alcohols.
Q4: What are some common challenges encountered during the glycosylation of N-acetylglucosamine (GlcNAc) acceptors?
A4: A significant challenge in the glycosylation of N-acetylglucosamine acceptors is the participation of the N-acetyl group in the reaction, which can lead to the formation of a stable oxazoline (B21484) intermediate. This intermediate is often unreactive, resulting in low yields of the desired glycosylated product. Strategies to overcome this include using N-protecting groups that do not participate in this way, such as the phthalimido or trichloroethoxycarbonyl (Troc) groups, or by carefully controlling the reaction conditions.
Q5: What are the standard conditions for removing acetyl protecting groups from a fully acetylated LacNAc derivative?
A5: Acetyl groups are typically removed under basic conditions, a process known as Zemplén deacetylation. This involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. The reaction is usually monitored by thin-layer chromatography (TLC) and is typically complete within a few hours.
Troubleshooting Guides
Issue 1: Low Yield in Glycosylation Reactions with GlcNAc Acceptors
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the desired glycosidic linkage. | Neighboring group participation: The N-acetyl group at the C2 position of the GlcNAc acceptor is forming a stable oxazoline intermediate, which is a poor glycosyl acceptor.[1] | 1. Change the N-protecting group: Replace the N-acetyl group with a non-participating group like phthalimido (Phth), trichloroethoxycarbonyl (Troc), or an azido (B1232118) (N3) group. These can be converted back to the N-acetyl group later in the synthesis. 2. Optimize reaction conditions: Use a more reactive glycosyl donor or a stronger promoter system. Lowering the reaction temperature may also help to disfavor the formation of the oxazoline intermediate. |
| Formation of multiple side products. | Non-regioselective glycosylation: Multiple hydroxyl groups on the acceptor are reacting. | Ensure that all hydroxyl groups except the desired one are properly protected. Verify the stability of the protecting groups under the glycosylation conditions. |
Issue 2: Incomplete Deprotection of Benzyl (Bn) Ethers
| Symptom | Possible Cause | Suggested Solution |
| Residual benzyl groups detected by NMR or Mass Spectrometry after hydrogenation. | Catalyst poisoning: The palladium catalyst (e.g., Pd/C) may be poisoned by sulfur-containing compounds or other impurities. | 1. Use a fresh batch of catalyst: Ensure the catalyst is active. 2. Purify the substrate: Remove any potential catalyst poisons before the deprotection step. 3. Increase catalyst loading and/or hydrogen pressure: This can help to drive the reaction to completion. 4. Change the hydrogen source: If using a hydrogen donor like ammonium (B1175870) formate, consider switching to H2 gas. |
| Reaction stalls before completion. | Steric hindrance: The benzyl groups may be in a sterically hindered position, making them less accessible to the catalyst. | 1. Prolong the reaction time. 2. Increase the reaction temperature (if compatible with other functional groups). 3. Use a different catalyst: Palladium on carbon with a higher loading or a different support might be more effective. |
Issue 3: Difficulty in Purifying the Final Deprotected LacNAc Derivative
| Symptom | Possible Cause | Suggested Solution |
| The product is a complex mixture that is difficult to separate by chromatography. | Incomplete deprotection: One or more protecting groups may not have been fully removed. | Re-subject the crude product to the deprotection conditions to ensure complete removal of all protecting groups. Monitor the reaction carefully by TLC or LC-MS. |
| The product is highly polar and streaks on silica (B1680970) gel. | Nature of the final compound: Unprotected sugars are highly polar and often have poor chromatographic behavior on silica gel. | 1. Use a different stationary phase: Consider using reversed-phase chromatography (C18) or size-exclusion chromatography (e.g., Sephadex). 2. Modify the mobile phase: For silica gel chromatography, adding a small amount of water or acetic acid to the eluent can sometimes improve the peak shape. |
Quantitative Data Summary
Table 1: Comparison of Conditions for the Deprotection of Acetyl Groups
| Substrate | Reagents and Conditions | Yield | Reference |
| Per-acetylated Epi-N-Acetyl-lactosamine | Catalytic NaOMe in anhydrous MeOH, room temperature, 1-2 hours. | High (Purified by silica gel chromatography) | [2] |
| Per-acetylated α-glycopyranosides | Amano lipase (B570770) A from Aspergillus Niger, pH 7, 25 °C. | >99% | [3] |
| Acetylated β-glycopyranosides | Amano lipase A from Aspergillus Niger, pH 7, 25 °C. | 75-80% | [3] |
Table 2: Yields for Selected Steps in LacNAc Derivative Synthesis
| Reaction Step | Protecting Groups Involved | Reagents and Conditions | Yield | Reference |
| Silylation of primary hydroxyls | TBDPS | TBDPSCl, pyridine, room temperature, 8 hours. | High | [4] |
| Glycosylation | Peracetylated galactosyl trichloroacetimidate (B1259523) donor, TBDPS on acceptor. | TMSOTf, 1,2-dichloroethane, 40 °C, 12 hours. | High (exclusive O-4 regioselectivity) | [5] |
| Zemplén Deacetylation | Acetyl | NaOMe, MeOH, room temperature, 3 hours. | Quantitative | [4] |
| Hydrogenolysis | Benzyl (Bn) | H₂, Pd/C. | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Zemplén Deacetylation of a Per-acetylated LacNAc Derivative
-
Dissolution: Dissolve the per-acetylated LacNAc derivative (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate).[2]
-
Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution) until the pH is basic.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Neutralization: Once the starting material is consumed, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite® IR120 H+ form) until the pH is neutral.[2]
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography or other appropriate methods.[2]
Protocol 2: General Procedure for Hydrogenolytic Debenzylation
-
Dissolution: Dissolve the benzyl-protected LacNAc derivative in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: A generalized experimental workflow for the chemical synthesis of N-acetyllactosamine.
Caption: Workflow for studying Galectin-3 binding to synthetic LacNAc glycoconjugates.
References
- 1. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands [mdpi.com]
- 3. Computational toolbox for the analysis of protein–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Informatics, structural and novel network analyses of glycan-protein interactions « Sasisekharan Lab [sasilab.mit.edu]
- 5. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-Acetyllactosamine Heptaacetate vs. Unprotected N-Acetyllactosamine in Biological Assays
For researchers, scientists, and drug development professionals, the choice between per-acetylated and unprotected glycans can be critical for the success of in vitro and in vivo studies. This guide provides an objective comparison of N-Acetyllactosamine heptaacetate and unprotected N-acetyllactosamine, offering insights into their respective advantages and applications in various experimental settings.
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found on the glycan chains of many glycoproteins and glycolipids.[1][2] It serves as a crucial recognition motif in a multitude of biological processes, including cell signaling, immune responses, and pathogen binding.[3][4] Consequently, both LacNAc and its derivatives are invaluable tools in glycobiology research and drug discovery. This comparison focuses on the practical application of the unprotected form of LacNAc versus its per-acetylated counterpart, this compound, in common biological assays.
Key Differences and Applications
The primary distinction between this compound and unprotected N-acetyllactosamine lies in their physicochemical properties, which in turn dictate their utility in different experimental contexts. The seven acetate (B1210297) groups in the heptaacetate version render the molecule significantly more lipophilic, a feature that dramatically enhances its ability to cross cell membranes.[5][6]
| Feature | This compound | Unprotected N-Acetyllactosamine |
| Structure | N-Acetyllactosamine with all 7 hydroxyl groups acetylated | Native N-Acetyllactosamine disaccharide |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Soluble in aqueous buffers (e.g., water, PBS)[7] |
| Cell Permeability | High | Low to negligible[8] |
| Primary Use Case | Intracellular delivery of N-acetyllactosamine in cell-based assays | In vitro enzyme and binding assays; analytical standard |
| Mechanism of Action | Acts as a pro-drug; acetate groups are removed by intracellular esterases to release unprotected N-acetyllactosamine[5][6] | Directly interacts with enzymes and binding partners |
Performance in Specific Assays: A Comparative Overview
The choice between the acetylated and unprotected form is highly dependent on the specific assay being performed.
| Assay Type | Recommended Compound | Rationale |
| Cell-Based Assays (e.g., signaling studies, metabolic labeling) | This compound | The acetyl groups facilitate passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetate esters, releasing unprotected N-acetyllactosamine, which can then participate in intracellular pathways.[5][6] |
| Enzyme Activity Assays (e.g., glycosyltransferase, galactosidase) | Unprotected N-acetyllactosamine | In cell-free systems with purified enzymes, the unprotected form is the direct substrate or inhibitor.[7] The bulky acetate groups on the heptaacetate form would likely prevent proper binding to the enzyme's active site. |
| Lectin/Antibody Binding Assays (e.g., ELISA, glycan arrays) | Unprotected N-acetyllactosamine | These assays rely on the specific recognition of the carbohydrate structure. The acetate groups on the heptaacetate derivative would sterically hinder or block the binding of lectins and antibodies to the N-acetyllactosamine epitope. |
| Mass Spectrometry & HPLC Analysis | Unprotected N-acetyllactosamine | Used as an analytical standard for the identification and quantification of N-acetyllactosamine in biological samples. |
Experimental Protocols
General Protocol for a Cell-Based Signaling Assay
This protocol provides a general workflow for investigating the effect of intracellular N-acetyllactosamine on a specific signaling pathway using this compound.
-
Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the organic solvent).
-
Incubation: Incubate the cells for a predetermined period to allow for cellular uptake and deacetylation of the compound.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Downstream Analysis: Analyze the cell lysates for changes in the signaling pathway of interest using techniques such as Western blotting, immunoprecipitation, or reporter gene assays.
General Protocol for an In Vitro Glycosyltransferase Assay
This protocol outlines a general method for assessing the activity of a glycosyltransferase that utilizes N-acetyllactosamine as an acceptor substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer, the purified glycosyltransferase enzyme, the donor substrate (e.g., a UDP-sugar), and any necessary divalent cations (e.g., MnCl₂).
-
Substrate Addition: Add unprotected N-acetyllactosamine to the reaction mixture at various concentrations to determine kinetic parameters.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or the acceptor substrate. Incubate the reaction at the optimal temperature for the enzyme for a specific period.
-
Reaction Termination: Stop the reaction by heat inactivation or the addition of a quenching agent (e.g., EDTA).
-
Analysis: Analyze the reaction products to determine the extent of glycosylation. This can be done using methods such as HPLC, mass spectrometry, or by detecting a released product (e.g., UDP).
Visualizing the Concepts
Caption: Comparative workflow of the two N-acetyllactosamine forms.
Caption: Role of N-acetyllactosamine in RTK signaling.[3]
Conclusion
References
- 1. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyllactosamine [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validating Glycan Synthesis: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural verification of synthesized glycans is paramount. Mass spectrometry has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an objective comparison of common mass spectrometry-based methods for the validation of glycan synthesis, supported by experimental data and detailed protocols.
The intricate, branched nature of glycans and the potential for isomeric structures present unique analytical challenges. The choice of mass spectrometry technique can significantly impact the quality and depth of structural information obtained. This guide will delve into the principles, advantages, and limitations of key mass spectrometry methodologies, including Matrix-Assisted Laser Desorption/Ionization (MALDI), Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), and Tandem Mass Spectrometry (MS/MS), providing a framework for selecting the optimal approach for your research needs.
Comparative Performance of Mass Spectrometry Techniques for Glycan Analysis
The selection of an appropriate mass spectrometry technique is critical for the successful validation of glycan synthesis. The following table summarizes the key performance characteristics of MALDI-MS, LC-ESI-MS, and Tandem MS to aid in this decision-making process.
| Feature | MALDI-MS | LC-ESI-MS | Tandem MS (MS/MS) |
| Throughput | High; enables rapid screening of multiple samples.[1][2] | Moderate to High; dependent on the length of the LC gradient.[1][3] | Moderate; requires additional fragmentation time. |
| Sensitivity | Good; can be enhanced with specific matrices.[4][5] | Excellent; offers high sensitivity for complex samples.[4][5] | High; dependent on precursor ion intensity. |
| Isomer Differentiation | Limited; generally cannot distinguish between glycan isomers.[4] | Good, especially when coupled with advanced separation techniques like porous graphitized carbon chromatography, which can separate isomers.[6] | Excellent; provides fragmentation patterns that can differentiate isomeric structures.[4][7] |
| Sample Complexity | Best for relatively pure samples and mixtures of known components.[4] | Well-suited for complex mixtures due to the separation power of LC.[4][5] | Applicable to both pure compounds and components separated from complex mixtures. |
| Ease of Use | Relatively simple and fast sample preparation.[2] | More complex sample preparation and operation due to the LC component. | Requires expertise in fragmentation analysis and data interpretation.[4] |
| Cost | Generally lower instrumentation cost compared to LC-MS systems. | Higher initial investment and maintenance costs. | Often integrated into LC-MS systems, adding to the overall cost. |
| Quantitative Accuracy | Semi-quantitative; relative quantification is possible with isotopic labeling.[1] | Good; provides reliable quantitative data, especially with the use of internal standards.[1][8] | Can provide relative quantification of fragments, aiding in structural elucidation. |
Experimental Workflows and Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable results in glycan analysis. Below are representative workflows and step-by-step protocols for the key mass spectrometry techniques discussed.
Glycan Release and Labeling Workflow
A common initial step for many glycan analysis methods involves the release of glycans from the glycoprotein (B1211001) and subsequent labeling for enhanced detection.
Protocol 1: MALDI-TOF-MS Analysis of Released N-Glycans
This protocol outlines the general steps for analyzing released and purified N-glycans using MALDI-TOF mass spectrometry.
Materials:
-
Released and purified N-glycans
-
MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Co-crystallization:
-
Mix 1 µL of the purified glycan sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming crystals.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode, depending on the nature of the glycans (neutral glycans are often analyzed in positive mode as sodium adducts).
-
The instrument will irradiate the sample with a laser, causing desorption and ionization of the glycan molecules.
-
The time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Process the resulting mass spectrum to identify the m/z values of the detected glycans.
-
Compare the observed masses to a theoretical glycan database or calculated masses to determine the composition of the synthesized glycans.
-
Protocol 2: LC-ESI-MS Analysis of Released N-Glycans
This protocol describes the analysis of labeled N-glycans using liquid chromatography coupled to electrospray ionization mass spectrometry.
Materials:
-
Labeled N-glycans (e.g., with 2-aminobenzamide (B116534) [2-AB])
-
LC system with a suitable column (e.g., HILIC)[4]
-
ESI-MS instrument
-
Appropriate mobile phases (e.g., acetonitrile and ammonium (B1175870) formate (B1220265) buffer)
Procedure:
-
Liquid Chromatography Separation:
-
Electrospray Ionization:
-
As the glycans elute from the LC column, they enter the ESI source of the mass spectrometer.
-
A high voltage is applied to the eluent, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase glycan ions.
-
-
Mass Spectrometry Analysis:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
The mass spectrometer records the m/z of the eluting glycans over time, generating a chromatogram and corresponding mass spectra.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to quantify the relative abundance of each glycan.
-
Analyze the mass spectra to determine the composition of the glycans based on their m/z values.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry is a powerful extension of MS that provides detailed structural information by fragmenting the glycan ions. This is particularly valuable for distinguishing between isomers, which may have the same mass but different arrangements of monosaccharides.[4][7]
Principle of Tandem MS:
-
Precursor Ion Selection: In the first stage of the mass spectrometer, a specific glycan ion (the precursor ion) is selected.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by colliding it with an inert gas (e.g., argon or nitrogen).
-
Product Ion Analysis: In the second stage of the mass spectrometer, the resulting fragment ions (product ions) are analyzed to generate a product ion spectrum.
The fragmentation pattern is characteristic of the glycan's structure, including the sequence of monosaccharides and the branching pattern. By interpreting these fragmentation patterns, researchers can confirm the identity and structure of the synthesized glycan with high confidence.[4][10]
Alternative and Complementary Validation Techniques
While mass spectrometry is a cornerstone of glycan analysis, other techniques can provide valuable complementary information or serve as alternatives in certain contexts.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a well-established method for the quantitative analysis of labeled glycans.[3] It offers excellent reproducibility and is less expensive than mass spectrometry. However, it does not provide direct mass information and relies on retention time matching to standards for identification.[9]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of labeled glycans and can be coupled to mass spectrometry.[1] It requires very small sample volumes but can be less robust than HPLC for routine analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, including anomeric configuration and linkage analysis. However, it requires larger amounts of pure sample and is a low-throughput technique, making it less suitable for routine validation of many samples.
Conclusion
The validation of glycan synthesis is a critical step in glycobiology research and the development of glycoprotein-based therapeutics. Mass spectrometry offers a suite of powerful tools to address this challenge. MALDI-MS provides a rapid, high-throughput method for initial screening, while LC-ESI-MS offers superior sensitivity and separation for complex mixtures. For unambiguous structural confirmation, particularly for isomeric differentiation, tandem mass spectrometry is indispensable. By understanding the relative strengths and weaknesses of each technique and employing rigorous experimental protocols, researchers can confidently validate the structure of their synthesized glycans, paving the way for further biological and therapeutic investigations.
References
- 1. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development [mdpi.com]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Comparing MALDI-MS, RP-LC-MALDI-MS and RP-LC-ESI-MS glycomic profiles of permethylated N-glycans derived from model glycoproteins and human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein glycosylation analysis with glycan isomer differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Reciprocal Best-hit Approach to Characterize Isomeric N-Glycans Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Confirmation of N-Acetyllactosamine Products: NMR, MS, and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of N-Acetyllactosamine (LacNAc) and its derivatives is paramount for advancing research in glycobiology, immunology, and drug development. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present a detailed examination of their principles, experimental protocols, and a comparative analysis of their strengths and weaknesses, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of carbohydrates like N-Acetyllactosamine in solution.[1] It provides detailed information about the monosaccharide composition, anomeric configuration (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule.[2]
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
The precise chemical shifts of proton (¹H) and carbon (¹³C) nuclei are unique to the specific chemical environment of each atom within the LacNAc molecule. These shifts serve as a fingerprint for structural confirmation. The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for N-Acetyllactosamine in deuterium (B1214612) oxide (D₂O).[1]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Galactose (Gal) | ||
| H-1 | 4.45 (d, J = 7.8 Hz) | 103.5 |
| H-2 | 3.53 (dd, J = 7.8, 9.9 Hz) | 71.5 |
| H-3 | 3.65 (dd, J = 3.4, 9.9 Hz) | 73.1 |
| H-4 | 3.90 (d, J = 3.4 Hz) | 69.1 |
| H-5 | 3.68 (m) | 75.7 |
| H-6a | 3.77 (dd, J = 4.5, 12.0 Hz) | 61.6 |
| H-6b | 3.77 (dd, J = 7.5, 12.0 Hz) | 61.6 |
| N-Acetylglucosamine (GlcNAc) | ||
| H-1 (α) | 5.18 (d, J = 3.5 Hz) | 91.0 |
| H-1 (β) | 4.69 (d, J = 8.5 Hz) | 95.2 |
| H-2 | 3.84 (t, J = 9.5 Hz) | 56.1 |
| H-3 | 3.70 (m) | 73.8 |
| H-4 | 3.88 (t, J = 9.5 Hz) | 79.5 |
| H-5 | 3.65 (m) | 75.0 |
| H-6a | 3.85 (m) | 61.2 |
| H-6b | 3.75 (m) | 61.2 |
| N-Acetyl Group | ||
| CH₃ | 2.05 (s) | 22.8 |
| C=O | - | 175.2 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and solvent.
Experimental Protocols
-
Dissolution: Dissolve 1-5 mg of the purified N-Acetyllactosamine sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).
-
Lyophilization: To exchange labile protons (e.g., from hydroxyl groups) with deuterium, freeze and lyophilize the sample. Repeat this step 2-3 times for complete exchange.
-
Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O and transfer it to a 5 mm NMR tube.
-
Instrument: NMR Spectrometer (400 MHz or higher recommended for optimal resolution).
-
¹H NMR Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Water Suppression: Utilize a presaturation sequence to suppress the residual HOD signal.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024-4096 (or more, due to the lower natural abundance and sensitivity of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
For complex structures or to resolve signal overlap, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same sugar ring, helping to trace the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques offer complementary data and can be advantageous in specific applications.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and composition of a molecule.[3] When coupled with fragmentation techniques (tandem MS or MS/MS), it can yield structural information, including sequence and branching patterns.[4]
-
Molecular Weight Determination: Accurately determines the molecular mass of the LacNAc product, confirming its elemental composition.
-
Fragmentation Analysis: Tandem MS experiments can break the glycosidic bonds and provide information about the sequence of monosaccharide units.[5]
-
High Sensitivity: Requires only small amounts of sample (picomole to femtomole range).
-
Sample Preparation:
-
For biological samples, protein precipitation (e.g., with cold acetonitrile) is often necessary.
-
Solid-Phase Extraction (SPE) with a graphitized carbon stationary phase can be used for desalting and enrichment.
-
-
Chromatographic Separation (LC):
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate polar glycans.
-
-
Mass Spectrometric Analysis (MS/MS):
-
The separated analytes are ionized (e.g., by Electrospray Ionization - ESI) and analyzed.
-
Precursor ions corresponding to the LacNAc product are selected and fragmented to generate a characteristic fragmentation pattern for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture.[6] For LacNAc, it is primarily used for purity assessment and quantification rather than de novo structural elucidation.
-
Purity Assessment: Can effectively separate LacNAc from isomers and impurities.
-
Quantification: With appropriate standards, HPLC can provide accurate quantitative information.[7]
-
Method Versatility: Various column chemistries (e.g., HILIC, reversed-phase with derivatization) and detection methods (e.g., UV, Evaporative Light Scattering Detector - ELSD, Refractive Index - RI) can be employed.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: ZIC®-pHILIC column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium phosphate).
-
Detection: UV detector.
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific research question, sample availability, and the level of structural detail required.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Complete 3D structure elucidation, conformational analysis | Molecular weight determination, sequencing, composition analysis | Purity assessment, quantification, separation of isomers |
| Information Provided | Anomeric configuration, linkage position, sequence, conformation | Molecular formula, fragmentation patterns, sequence | Retention time, purity, concentration |
| Sample Requirement | High (mg range) | Low (µg to ng range) | Moderate (µg range) |
| Throughput | Low | High | High |
| Data Interpretation | Complex, requires expertise | Can be complex, requires spectral libraries for confirmation | Relatively straightforward |
| Strengths | Unambiguous structural determination | High sensitivity, high throughput | Excellent for purity and quantification |
| Weaknesses | Low sensitivity, complex spectra | Does not provide detailed stereochemical information (e.g., anomers) | Indirect structural information |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the NMR analysis workflow and a decision-making guide for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential 1H and 13C resonance assignments for an octa- and decasaccharide of the N-acetyllactosamine type by multiple-step relayed correlation and heteronuclear correlation nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycoconjugates Synthesized from N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of glycoconjugates synthesized using N-Acetyllactosamine (LacNAc) heptaacetate as a precursor. It compares their performance with alternative structures, supported by experimental data, and offers detailed protocols for their synthesis and characterization.
Introduction to N-Acetyllactosamine Glycoconjugates
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit (Galβ1-4GlcNAc) found in a wide array of N- and O-linked glycans on cell surfaces. These structures are pivotal in mediating cell-cell and cell-matrix interactions, immune responses, and pathogen recognition. The synthesis of well-defined glycoconjugates containing LacNAc is crucial for studying these biological processes and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems. N-Acetyllactosamine heptaacetate serves as a key, per-acetylated building block in the chemical synthesis of these complex molecules, offering a stable and versatile starting point for the introduction of LacNAc moieties into glycoconjugates.
Performance Comparison of LacNAc-based Glycoconjugates
The biological activity of LacNAc-containing glycoconjugates is often dictated by their affinity for specific lectins, such as galectins. Galectin-3, in particular, is a crucial mediator in cancer progression and inflammation, making it a prime target for therapeutic intervention. The following table summarizes the binding affinities of various LacNAc-containing structures to human Galectin-3, providing a basis for comparing their potential efficacy.
Table 1: Binding Affinities of Various Glycans to Human Galectin-3
| Glycan Ligand | Structure | Binding Affinity (EC50/Kd) | Relative Affinity (per glycan unit, vs. Lactose) | Reference |
| Lactose | Galβ1-4Glc | 1.47 mM (EC50) | 1 | [1] |
| N-Acetyllactosamine (LacNAc) | Galβ1-4GlcNAc | ~245 µM (IC50) | ~6 | [2] |
| LacdiNAc | GalNAcβ1-4GlcNAc | - | Higher than LacNAc | [3][4] |
| LacNAc-LacNAc Tetrasaccharide | Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAc | 26 pM (Kd) | Significantly higher | [3] |
| LacdiNAc-LacNAc Tetrasaccharide | GalNAcβ1-4GlcNAcβ1-3Galβ1-4GlcNAc | 14 pM (Kd) | Significantly higher | [3] |
| Heptavalent Lactose-β-cyclodextrin | (Galβ1-4Glc)₇-β-CD | 25.3 µM (EC50) | ~58 | [1] |
| Heptavalent Tn antigen-β-cyclodextrin | (GalNAcα1-Ser)₇-β-CD | 1.37 µM (EC50) | ~1073 | [1] |
Data is compiled from multiple sources and methodologies (e.g., ELISA, SPR), which may account for variations in absolute values. The relative affinities provide a more standardized comparison.
Experimental Protocols
Synthesis of Glycoconjugates from this compound
The synthesis of glycoconjugates from this compound typically involves its conversion into a glycosyl donor, followed by glycosylation of an acceptor molecule (e.g., a linker for protein conjugation or a lipid).
1. Preparation of a Glycosyl Donor (e.g., Glycosyl Halide or Trichloroacetimidate):
-
Materials: this compound, hydrobromic acid in acetic acid or trichloroacetonitrile (B146778), DBU, dichloromethane (B109758) (DCM).
-
Procedure (for Trichloroacetimidate):
-
Dissolve this compound in anhydrous DCM.
-
Add benzylamine (B48309) and stir at room temperature to selectively remove the N-acetyl group.
-
Reprotect the amine with a suitable protecting group if necessary.
-
Treat the resulting compound with hydrazine (B178648) acetate (B1210297) to remove the anomeric acetyl group.
-
React the hemiacetal with trichloroacetonitrile in the presence of a catalytic amount of DBU to form the trichloroacetimidate (B1259523) donor.
-
Purify the product by flash column chromatography.
-
2. Glycosylation Reaction:
-
Materials: Glycosyl donor, acceptor with a free hydroxyl group, activator (e.g., TMSOTf, BF₃·OEt₂), anhydrous DCM, molecular sieves.
-
Procedure:
-
Dry the glycosyl donor and acceptor under high vacuum.
-
Dissolve the donor, acceptor, and activated molecular sieves in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add the activator dropwise and monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Filter the mixture, concentrate the filtrate, and purify the product by flash column chromatography.[5]
-
3. Deprotection and Conjugation:
-
Materials: Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) for de-O-acetylation, appropriate reagents for deprotection of other protecting groups, activated protein (e.g., maleimide-functionalized BSA), and a linker with a corresponding functional group (e.g., thiol).
-
Procedure:
-
Dissolve the protected glycoconjugate in a mixture of methanol (B129727) and DCM.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until deacetylation is complete (monitored by TLC or mass spectrometry).
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Perform any other necessary deprotection steps.
-
Conjugate the deprotected glycan to the desired carrier protein or lipid using established bioconjugation techniques.[6]
-
Characterization of Glycoconjugates
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure, anomeric configuration (α or β), and linkage of the carbohydrate moieties.
-
Procedure:
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the glycoconjugate and confirm its composition.
-
Procedure:
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Glycoconjugate Synthesis and Characterization
Caption: Workflow for synthesis and analysis.
Signaling Pathway of Galectin-3 Mediated Cell Adhesion
Caption: Galectin-3 signaling cascade.
Conclusion
Glycoconjugates derived from this compound are invaluable tools for glycobiology research and drug development. Their synthesis, while requiring multi-step chemical processes, allows for the creation of well-defined structures for probing biological functions. As evidenced by binding data, the multivalent presentation of LacNAc and its derivatives can lead to exceptionally high affinities for lectins like Galectin-3, highlighting a promising avenue for the development of potent inhibitors. The provided protocols and workflows offer a foundational guide for researchers entering this exciting field.
References
- 1. Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Glycan Elongation: Alternatives to N-Acetyllactosamine Heptaacetate
For researchers in glycobiology, drug development, and related scientific fields, the synthesis of complex glycans is a foundational requirement for studying their diverse biological roles. N-Acetyllactosamine (LacNAc) is a crucial disaccharide unit in many N- and O-linked glycans, and its heptaacetate form is a common building block for glycan elongation. However, the landscape of carbohydrate chemistry offers a variety of alternative reagents and strategies that can provide significant advantages in terms of yield, stereoselectivity, and synthetic efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Chemical Synthesis Strategies: Beyond Peracetylation
While peracetylated donors like N-Acetyllactosamine heptaacetate are readily accessible, their glycosylation reactions can sometimes result in modest yields due to incomplete reactions or the formation of byproducts.[1][2] Modern glycosylation chemistry has evolved to address these limitations, offering a toolkit of alternative glycosyl donors with distinct reactivity profiles.
A key advancement in chemical glycan synthesis is the use of orthogonally protected building blocks . This strategy involves the use of protecting groups that can be selectively removed under specific reaction conditions without affecting other protecting groups on the carbohydrate backbone.[3][4][5] This allows for the precise and controlled stepwise assembly of complex oligosaccharides.
Another significant development is the one-pot synthesis strategy , which streamlines the process by performing multiple sequential glycosylation steps in a single reaction vessel without the need for intermediate purification.[2][6][7] This approach dramatically improves synthetic efficiency.
The choice of the glycosyl donor is also critical. While peracetylated sugars are one option, other donors such as thioglycosides, glycosyl trichloroacetimidates, and glycosyl ortho-(1-phenylvinyl)benzoates (PVB) offer different levels of reactivity and require specific activation conditions, enabling more complex synthetic designs.[6][8]
Comparison of Chemical Glycosylation Donors
The following table summarizes the performance of various chemical glycosyl donors as alternatives to peracetylated sugars. The data is compiled from various sources to provide a comparative overview.
| Glycosyl Donor Type | Activating Reagent(s) | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Peracetylated Sugars | Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | Moderate | Good (neighboring group participation) | Readily accessible, stable | Moderate yields, potential for side reactions[1][2] |
| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | High | Variable, can be controlled | Stable, tunable reactivity | Can require stoichiometric promoters, unpleasant odor |
| Glycosyl Trichloroacetimidates | Mild Lewis acids (e.g., TMSOTf) | High | Good | Highly reactive, good yields | Moisture sensitive |
| Glycosyl ortho-(1-phenylvinyl)benzoates (PVB) | PPh₃AuOTf, NIS/TMSOTf | High (81-89% for trisaccharides)[7] | Good | Orthogonal to other donors, no aglycon transfer[2][7] | Requires specific activators |
| Bimodal Glycosyl Donors | Condition-dependent (e.g., solvent, temperature) | High | Switchable (α or β)[9][10][11] | Access to both anomers from one donor[9][10] | Requires careful optimization of conditions |
| Photo-labile Protected Donors (e.g., BODIPY) | Light (e.g., green light) | Good | Good | Mild, reagent-free deprotection, high orthogonality[12] | Specialized protecting groups may not be commercially available |
Chemoenzymatic Synthesis: The Power of Biocatalysis
An increasingly popular and powerful alternative to purely chemical synthesis is the use of enzymes for glycan elongation. Chemoenzymatic methods combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions.[13] Glycosyltransferases, the enzymes responsible for glycan synthesis in nature, can be harnessed to add specific monosaccharides to a growing glycan chain with near-perfect fidelity.
One-pot multi-enzyme (OPME) systems have been developed to streamline chemoenzymatic synthesis, allowing for the production of complex oligosaccharides in a single reaction vessel with high yields, often exceeding 90%.[14]
Comparison of Glycan Elongation Strategies
| Strategy | Key Reagents/Enzymes | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Chemical Synthesis (this compound) | Lewis acid | Moderate | Good | Well-established, commercially available starting material | Potential for byproduct formation, requires protecting group manipulation |
| Chemical Synthesis (Orthogonal Strategy) | Various protected donors and specific activators | High | High (controlled) | High degree of control for complex structures[3][4][6] | Requires multi-step synthesis of building blocks |
| Chemoenzymatic Synthesis (Glycosyltransferases) | Glycosyltransferases, sugar nucleotides | High (>90%)[14] | Absolute | High selectivity, no need for protecting groups, environmentally friendly[15][16] | Enzymes and sugar nucleotides can be expensive, enzyme stability can be a limitation |
| One-Pot Multi-Enzyme (OPME) Synthesis | Multiple glycosyltransferases, sugar nucleotides, regeneration systems | Very High (>90%)[14] | Absolute | Highly efficient, cost-effective for large-scale synthesis[14] | Requires careful optimization of enzyme compatibility and reaction conditions |
Experimental Protocols
General Protocol for Glycosylation using a Thioglycoside Donor
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere, add activated molecular sieves (4 Å).
-
Activation: After stirring for 30 minutes, add N-iodosuccinimide (NIS) (1.5 equiv.) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.).
-
Reaction: Allow the reaction mixture to warm to the desired temperature (typically between -40 °C and 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired oligosaccharide.
General Protocol for Chemoenzymatic Glycan Elongation using a Glycosyltransferase
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the acceptor glycan (1.0 equiv.), the appropriate sugar nucleotide donor (e.g., UDP-Gal for galactosylation) (1.5 equiv.), and the corresponding glycosyltransferase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation (e.g., 10 mM MnCl₂).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a specified period (ranging from a few hours to overnight).
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., ethanol).
-
Purification: Purify the elongated glycan product using methods such as size-exclusion chromatography or solid-phase extraction.
Visualizing Synthetic Strategies
To better understand the logic behind these advanced synthetic methods, the following diagrams illustrate the workflows for orthogonal and one-pot synthesis strategies.
Caption: Orthogonal synthesis workflow for stepwise glycan elongation.
Caption: One-pot synthesis workflow based on differential reactivity of leaving groups (LG).
References
- 1. One-Pot Conversion of Free Sialoglycans to Functionalized Glycan Oxazolines and Efficient Synthesis of Homogeneous Antibody–Drug Conjugates through Site-Specific Chemoenzymatic Glycan Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-labile BODIPY protecting groups for glycan synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03851J [pubs.rsc.org]
- 13. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and Cost-Effective Synthesis of N-Acetyllactosamine by Sequential Modular Enzymatic Cascade Reactions Involving NTP Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities [frontiersin.org]
A Comparative Guide to Acetylated Glycosyl Donors: Efficacy in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug development, glycobiology, and materials science. The choice of the glycosyl donor is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Among the various classes of glycosyl donors, those bearing acetyl protecting groups are widely utilized due to their stability and the unique electronic properties they impart. This guide provides an objective comparison of the efficacy of common acetylated glycosyl donors—glycosyl acetates, acetylated thioglycosides, and acetylated glycosyl trichloroacetimidates—supported by experimental data to inform the selection of the optimal donor for specific synthetic challenges.
The "Armed-Disarmed" Principle: A Question of Reactivity
The reactivity of a glycosyl donor is significantly influenced by its protecting groups. Acetyl groups, being electron-withdrawing, generally "disarm" the glycosyl donor. This effect reduces the electron density at the anomeric center, destabilizing the developing positive charge of the oxocarbenium ion intermediate during the glycosylation reaction. Consequently, acetylated donors are typically less reactive than their benzylated ("armed") counterparts and may require more forcing reaction conditions for activation. This seemingly disadvantageous feature can be strategically exploited in sequential glycosylation reactions.
Efficacy Comparison of Acetylated Glycosyl Donors
The selection of an appropriate acetylated glycosyl donor depends on a balance of reactivity, stability, and the specific demands of the glycosyl acceptor and desired stereochemical outcome. The following table summarizes the performance of peracetylated glycosyl acetates, thioglycosides, and trichloroacetimidates in a representative glycosylation reaction. It is important to note that direct head-to-head comparative studies under identical conditions are sparse in the literature; this table is a composite representation based on typical outcomes reported in various studies.
| Glycosyl Donor Type | Leaving Group | Typical Activator(s) | Relative Reactivity | Typical Yield (%) | Typical Anomeric Selectivity (α:β) | Key Considerations |
| Peracetylated Glycosyl Acetate (B1210297) | Acetate (-OAc) | Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | Low | 60-80[1] | Varies, often moderate β-selectivity with participating groups[2] | Readily accessible and stable; lower reactivity can be advantageous for chemoselectivity.[1] |
| Peracetylated Thioglycoside | Thioalkyl/aryl (-SR) | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Moderate | 70-90[3][4] | Generally good, influenced by promoter and conditions.[1][4] | Stable and versatile; reactivity can be tuned by the thio-aglycon.[4] |
| Peracetylated Glycosyl Trichloroacetimidate (B1259523) | Trichloroacetimidate (-OC(=NH)CCl₃) | Catalytic Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂) | High | 80-95[3][5][6][7] | Good to excellent, highly dependent on conditions and protecting groups.[3][6][7] | Highly reactive but can be moisture sensitive; formation of trichloroacetamide (B1219227) byproduct is possible.[5] |
Note: Yields and selectivities are highly dependent on the specific glycosyl acceptor, reaction conditions (solvent, temperature, stoichiometry), and the nature of the acetyl protecting groups.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible and comparative evaluation of glycosyl donor efficacy. Below are representative procedures for glycosylation reactions using each class of acetylated donor.
General Glycosylation Protocol using a Peracetylated Glycosyl Acetate Donor
-
Preparation: A solution of the peracetylated glycosyl acetate (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) is prepared under an inert atmosphere (e.g., argon) in a flame-dried flask containing activated 4 Å molecular sieves.
-
Cooling: The reaction mixture is cooled to 0 °C.
-
Activation: A solution of boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv.) in anhydrous DCM is added dropwise to the stirred reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.
-
Work-up: The mixture is filtered, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography.
General Glycosylation Protocol using a Peracetylated Thioglycoside Donor
-
Preparation: The peracetylated thioglycoside donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) are dissolved in anhydrous DCM in a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere.
-
Cooling: The mixture is cooled to -40 °C.
-
Activation: N-Iodosuccinimide (NIS) (1.2 equiv.) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.) are added sequentially to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Work-up: The mixture is allowed to warm to room temperature, filtered, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by silica gel column chromatography.
General Glycosylation Protocol using a Peracetylated Glycosyl Trichloroacetimidate Donor
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere are added the peracetylated glycosyl trichloroacetimidate donor (1.1 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous DCM.
-
Cooling: The mixture is cooled to -78 °C.
-
Activation: A solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv.) in anhydrous DCM is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Quenching: The reaction is quenched by the addition of a few drops of triethylamine.
-
Work-up: The reaction mixture is allowed to warm to room temperature, filtered, and the filtrate is concentrated.
-
Purification: The crude product is purified by silica gel column chromatography.
Visualizing Glycosylation in a Biological Context
In drug development, understanding the biological relevance of glycosylation is paramount. N-linked and O-linked glycosylation are fundamental post-translational modifications that play critical roles in a myriad of cellular processes, including cell signaling, immune response, and protein folding.[8][9][10][11] Aberrant glycosylation is a hallmark of various diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention.[12]
Caption: Key stages of N-linked and O-linked glycosylation pathways and their roles in cell signaling.
The diagram above illustrates the distinct cellular locations and general processes of N-linked and O-linked glycosylation. N-glycosylation is initiated in the endoplasmic reticulum with the en bloc transfer of a precursor oligosaccharide to a nascent polypeptide, followed by extensive processing in the Golgi apparatus.[8] O-glycosylation typically occurs post-translationally in the Golgi, involving the stepwise addition of monosaccharides.[10] Both pathways result in mature glycoproteins that are crucial for cell surface interactions and signaling cascades, representing important targets for drug development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 7. Emerging roles of N-linked glycosylation in brain physiology and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 12. O-linked glycosylation - Wikipedia [en.wikipedia.org]
Validating Glycosyltransferase Activity: A Comparative Guide to N-Acetyllactosamine Heptaacetate and Alternative High-Throughput Assays
For researchers, scientists, and drug development professionals, the accurate measurement of glycosyltransferase (GT) activity is paramount for understanding complex biological processes and for the discovery of novel therapeutics. This guide provides a comprehensive comparison of various methods for validating GT activity, with a special focus on the utility of N-Acetyllactosamine heptaacetate in cell-based applications, alongside established in vitro high-throughput screening (HTS) assays.
Glycosyltransferases are a vast family of enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, playing a critical role in the synthesis of complex carbohydrates. The dysregulation of GT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. Consequently, robust and reliable assays are essential for screening GT inhibitors and elucidating their mechanisms of action.
This guide will delve into the principles, protocols, and comparative performance of a cell-based assay utilizing this compound and several widely-used in vitro assays: the UDP-Glo™ Assay, the Phosphate-based Assay, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay, and the pH-Sensitive Colorimetric Assay.
Comparison of Glycosyltransferase Activity Assays
The choice of a suitable assay for measuring glycosyltransferase activity depends on various factors, including the specific enzyme, the nature of the substrates, the required throughput, and the experimental setting (in vitro vs. cell-based). Below is a summary of the key characteristics of the discussed assays.
| Assay Method | Principle | Throughput | Detection Method | Key Advantages | Key Disadvantages |
| Cell-Based Assay with this compound | Metabolic labeling of cellular glycans. | Moderate | Fluorescence Microscopy, Flow Cytometry, Mass Spectrometry | Allows for the study of GT activity in a cellular context; Peracetylation enhances cell permeability.[1][2] | Indirect measurement of a specific GT's activity; Relies on cellular uptake and deacetylation. |
| UDP-Glo™ Assay | Bioluminescent detection of UDP produced during the glycosylation reaction.[3][4] | High | Luminescence | High sensitivity, broad applicability for UDP-sugar dependent GTs, simple mix-and-read format.[3][4] | Requires a luminometer; potential for interference from compounds affecting the coupling enzymes. |
| Phosphate-Based Assay | Colorimetric detection of inorganic phosphate (B84403) released from the nucleotide diphosphate (B83284) product.[1][5] | High | Absorbance | Cost-effective, applicable to a wide range of GTs, does not require specialized equipment.[6][7] | Can be less sensitive than luminescent or fluorescent assays; potential for interference from compounds that absorb at the detection wavelength. |
| TR-FRET Assay | Homogeneous assay based on the detection of the nucleotide diphosphate product using an antibody-based system. | High | Time-Resolved Fluorescence | High sensitivity and low background; robust for HTS applications. | Requires a TR-FRET compatible plate reader; can be more expensive due to the use of antibodies and fluorescent probes. |
| pH-Sensitive Colorimetric Assay | Colorimetric detection of the proton released during the glycosylation reaction.[8][9] | Moderate to High | Absorbance | Simple, rapid, and inexpensive; does not require labeled substrates.[9] | Less sensitive than other methods; susceptible to buffer composition and pH changes. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow is crucial for understanding the principles behind each assay. The following diagrams, generated using the DOT language, illustrate the key steps involved in each method.
Cell-Based Glycosyltransferase Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosyltransferase assays utilizing N-acetyllactosamine acceptor immobilized on a cellulose membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosyltransferase assay system utilizing an acylated glycopeptide acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Acetyllactosamine Heptaacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of complex biomolecules like N-Acetyllactosamine heptaacetate is paramount. This fully acetylated derivative of the biologically important disaccharide N-Acetyllactosamine (LacNAc) demands robust analytical methods to detect and quantify potential impurities, such as anomers or incompletely acetylated species. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity assessment of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of factors including sensitivity, resolution, speed, and the specific information required. While HPLC is a cornerstone technique for purity analysis, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) offer unique advantages.
| Parameter | RP-HPLC-UV | HILIC-ELSD | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. | Quantitative determination based on nuclear spin properties in a magnetic field. | Separation based on differential partitioning between a stationary phase and a mobile phase. |
| Primary Use | Purity determination, quantification of impurities. | Separation of isomers and polar compounds. | Absolute purity determination, structural confirmation. | Rapid screening, qualitative impurity profiling. |
| Estimated LOD | ~1-10 µg/mL | 0.1-1.5 µg/mL[1] | ~0.1-1 mg/mL | ~1-10 µ g/spot |
| Estimated LOQ | ~5-30 µg/mL | 0.3-5.0 µg/mL[1] | ~0.5-5 mg/mL | ~5-20 µ g/spot |
| Resolution | Good for separating compounds with different degrees of acetylation. | Excellent for separating anomers and other isomers. | High, allows for the resolution of individual proton signals. | Moderate, dependent on the solvent system. |
| Analysis Time | 20-40 minutes | 20-40 minutes | 10-20 minutes per sample | 30-60 minutes |
| Advantages | Widely available, robust, good for quantifying hydrophobic impurities. | Superior separation of isomers, compatible with universal detectors like ELSD. | Provides absolute purity without a specific reference standard for the analyte, non-destructive.[2][3] | Simple, rapid, low cost, multiple samples can be run simultaneously.[4] |
| Disadvantages | May have limited resolution for anomers. Requires a chromophore for UV detection. | Can have longer equilibration times. ELSD response can be non-linear. | Lower sensitivity compared to HPLC, requires a relatively pure reference standard for calibration. | Primarily qualitative or semi-quantitative, lower resolution than HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for each of the compared techniques, tailored for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for assessing the general purity and detecting less polar impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile/water (50:50, v/v) to a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
This method is particularly effective for separating anomeric and other isomeric impurities.
-
Column: Amide or Zwitterionic HILIC, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 90% A to 70% A over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 L/min
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile/water (75:25, v/v) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
-
Instrument: 500 MHz NMR Spectrometer or higher
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the anomeric proton) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 7:3, v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve the sample in a small amount of a suitable solvent like dichloromethane (B109758) or ethyl acetate to a concentration of 1-2 mg/mL.
-
Application: Spot 1-2 µL of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) if the compound is UV active.
-
Stain the plate using a suitable reagent, such as a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stain, followed by gentle heating to visualize the spots.
-
-
Analysis: Compare the R_f value of the main spot with any secondary spots. The presence of secondary spots indicates impurities.
Visualization of Analytical Workflow
To effectively select and implement a purity analysis strategy, a clear workflow is essential. The following diagram illustrates a logical approach to the purity assessment of this compound.
Caption: Workflow for purity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
Comparative analysis of enzymatic versus chemical glycosylation with N-acetyllactosamine
For researchers, scientists, and drug development professionals, the precise addition of N-acetyllactosamine (LacNAc) to molecules is a critical step in the synthesis of complex carbohydrates and glycoconjugates. These structures play vital roles in numerous biological processes, including cell signaling, immune responses, and pathogen recognition.[1][2] The choice between enzymatic and chemical glycosylation methods for introducing LacNAc moieties significantly impacts the efficiency, stereoselectivity, and overall yield of the desired product. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
At a Glance: Enzymatic vs. Chemical Glycosylation
| Feature | Enzymatic Glycosylation | Chemical Glycosylation |
| Specificity | High regioselectivity and stereoselectivity | Can be less selective, often requiring protecting groups |
| Reaction Conditions | Mild, aqueous buffers, physiological pH and temperature | Often harsh, requiring anhydrous solvents, extreme temperatures, and heavy metal catalysts |
| Yield | Can be high, with potential for near-quantitative conversion in optimized systems[1][3] | Highly variable, dependent on donor, acceptor, and promoter systems[4] |
| Byproducts | Minimal, often limited to nucleotide diphosphates which can be recycled[3] | Can generate significant waste from protecting group manipulations and activating reagents[5] |
| Scalability | Can be challenging due to enzyme cost and stability, though immobilization can help[6][7] | Generally more scalable for industrial production, but can be complex[6][7] |
| Substrate Scope | Can be limited by enzyme specificity | Broader substrate scope, but may require extensive optimization |
Quantitative Data Comparison
The following table summarizes typical quantitative data for the synthesis of N-acetyllactosamine and its derivatives using both enzymatic and chemical methods, as reported in the literature.
| Method | Glycosyl Donor | Glycosyl Acceptor | Catalyst/Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (β:α) | Reference |
| Enzymatic | UDP-Gal | GlcNAc | β1,4-Galactosyltransferase (NmLgtB-B) | HEPES buffer | 37 | 24 | ~95% (conversion) | Exclusively β | [8] |
| Enzymatic | Lactose (B1674315) | N-acetylglucosamine | β-galactosidase (Bacillus circulans) | Acetate buffer | 30 | 48 | 9% (isolated) | Regioselective | [9] |
| Enzymatic | UDP-Gal & UDP-GlcNAc | GlcNAc-linker-tBoc | β3GalT & β3GlcNAcT | HEPES-NaOH | 37 | 18-48 | High (complete conversion) | Not specified | [3] |
| Chemical | Per-acetylated GlcNAc | 1-Octanol | Iron(III) triflate | Dichloromethane (B109758) | Microwave | 0.25 | High | β-selective | [10] |
| Chemical | GlcNAc-pentenyl donor | (-)-Menthol | NIS/metal triflate | Dichloromethane | Not specified | Not specified | Good | Not specified | [10] |
| Chemical | GalNAc tetraacetate donor | 5-chloro-1-pentanol | Hf(OTf)4 / Sc(OTf)3 | 1,2-Dichloroethane | Reflux | Varies | Good | α / β selective | [11] |
Experimental Protocols
Enzymatic Synthesis of N-acetyllactosamine
This protocol is adapted from a method utilizing a recombinant β1,4-galactosyltransferase.[8]
Materials:
-
β1,4-galactosyltransferase (e.g., NmLgtB-B)
-
Uridine diphosphate (B83284) galactose (UDP-Gal)
-
N-acetylglucosamine (GlcNAc)
-
HEPES buffer (pH 7.4)
-
Alkaline phosphatase
-
MgCl₂
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, GlcNAc, UDP-Gal, and MgCl₂.
-
Add β1,4-galactosyltransferase and alkaline phosphatase to the mixture. The alkaline phosphatase is included to degrade the UDP byproduct, which can inhibit the glycosyltransferase.
-
Incubate the reaction at 37°C for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be purified using size-exclusion or ion-exchange chromatography.
Chemical Synthesis of a Glycoside of N-acetylglucosamine
This generalized protocol is based on the use of a glycosyl donor activated by a promoter.[10]
Materials:
-
Per-O-acetylated N-acetylglucosamine (glycosyl donor)
-
Glycosyl acceptor (e.g., an alcohol)
-
N-iodosuccinimide (NIS) and a catalytic amount of a metal triflate (e.g., Bi(OTf)₃ or Fe(OTf)₃) as the promoter system.
-
Anhydrous dichloromethane (DCM) as the solvent.
-
Molecular sieves to ensure anhydrous conditions.
Procedure:
-
To a solution of the glycosyl donor and acceptor in anhydrous DCM containing activated molecular sieves, add NIS.
-
Cool the mixture to the desired temperature (e.g., -20°C).
-
Add a catalytic amount of the metal triflate to initiate the glycosylation reaction.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting glycoside using silica (B1680970) gel column chromatography.
-
The acetyl protecting groups can be removed in a subsequent step using standard deacetylation conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).
Visualizing the Glycosylation Workflows
The following diagrams illustrate the general workflows for enzymatic and chemical glycosylation.
Caption: Enzymatic Glycosylation Workflow.
Caption: Chemical Glycosylation Workflow.
Biological Significance: N-acetyllactosamine in Galectin Signaling
N-acetyllactosamine is a fundamental recognition motif for galectins, a family of carbohydrate-binding proteins involved in various cellular processes, including cell adhesion, differentiation, and apoptosis. The interaction between poly-LacNAc chains on cell surface glycoproteins and galectins can lead to the formation of a galectin lattice, which modulates receptor signaling.
Caption: N-acetyllactosamine in Galectin Signaling.
Conclusion
The choice between enzymatic and chemical glycosylation with N-acetyllactosamine depends heavily on the specific application, desired scale, and available resources. Enzymatic methods offer unparalleled specificity and mild reaction conditions, making them ideal for the synthesis of complex, well-defined glycan structures, particularly in a research or biocompatible setting.[5][12] However, for large-scale industrial production where cost and robustness are primary concerns, chemical synthesis may be more practical, despite its complexity and potential for lower stereoselectivity.[6][7] Advances in both fields, including the development of more robust enzymes and more efficient chemical catalysts, continue to expand the synthetic possibilities for creating novel glycoconjugates for therapeutic and research applications.
References
- 1. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Enzymatic glycosylation of small molecules: challenging substrates require tailored catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyllactosamine Heptaacetate
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetyllactosamine heptaacetate, offering procedural, step-by-step guidance to foster a secure research environment. While N-Acetyllactosamine and its derivatives are generally considered to have a low hazard profile, with a similar compound, N-Acetyllactosamine, not classified as a hazardous substance, it is best practice to treat all chemicals with care.[1] Some sources indicate that this compound may be an irritant, warranting the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory PPE protocols is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the product. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from spills. |
| Respiratory Protection | Dust Mask or Respirator | N95 or equivalent | Recommended when handling large quantities or when there is a risk of generating dust. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated benchtop space, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers.
-
Verify that the this compound container is intact and properly labeled.
2. Weighing the Compound:
-
Perform this task in an area with minimal air currents to prevent the fine powder from becoming airborne. A chemical fume hood is recommended.
-
Use a clean, dry spatula to carefully transfer the desired amount of the compound onto weighing paper or into a weighing boat.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation and respiratory protection are in use.
3. Dissolving the Compound:
-
Add the weighed this compound to the chosen solvent in a suitable container (e.g., beaker, flask).
-
Stir the mixture gently to facilitate dissolution. Sonication may be used if necessary.
-
Keep the container covered as much as possible to prevent solvent evaporation and potential contamination.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry place as recommended by the manufacturer.
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Unused Product and Contaminated Materials:
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Leave chemicals in their original containers and do not mix with other waste.[2]
-
Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed waste bag or container.
2. Empty Containers:
-
Handle uncleaned containers as you would the product itself.[2]
-
If local regulations permit, triple-rinse the empty container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
3. Aqueous Solutions:
-
For small quantities of solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Diluting with copious amounts of water may be permissible for non-hazardous compounds.
Experimental Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the logical flow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
